Technical Documentation Center

2,4,5-Tribromopyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4,5-Tribromopyrimidine
  • CAS: 1298101-40-2

Core Science & Biosynthesis

Foundational

2,4,5-Tribromopyrimidine CAS number and chemical structure

Title: 2,4,5-Tribromopyrimidine (CAS 1298101-40-2): Structural Dynamics, Reactivity, and Applications in Kinase Inhibitor Synthesis Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2,4,5-Tribromopyrimidine (CAS 1298101-40-2): Structural Dynamics, Reactivity, and Applications in Kinase Inhibitor Synthesis

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogenous heterocycles, polyhalogenated pyrimidines have emerged as indispensable building blocks. Among these, 2,4,5-tribromopyrimidine (CAS 1298101-40-2) stands out due to its unique regioselective reactivity profile. Recognized formally in regulatory contexts as 1[1], this compound is not merely a byproduct but a critical synthetic intermediate. It enables the modular construction of complex pharmacophores, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cyclin-dependent kinase (CDK) inhibitors[2]. This whitepaper provides an in-depth technical analysis of its structural logic, regioselective functionalization, and integration into drug development workflows.

Physicochemical Properties & Structural Logic

To effectively utilize 2,4,5-tribromopyrimidine, one must first understand its foundational properties.

Table 1: Quantitative Data and Physicochemical Properties

ParameterSpecification
Chemical Name 2,4,5-Tribromopyrimidine
CAS Registry Number 1298101-40-2
Molecular Formula C4HBr3N2
Molecular Weight 316.78 g/mol
SMILES String BrC1=NC(Br)=NC=C1Br
Purity Standard >95% (typically required for API synthesis)
Storage Conditions 2–8 °C, inert atmosphere (protect from moisture)
Primary Application

Structural Logic: The pyrimidine ring is profoundly electron-deficient. The two endocyclic nitrogen atoms at positions 1 and 3 exert strong inductive and resonance-withdrawing effects. This electronic environment highly activates the carbon atoms at positions 2, 4, and 6 toward Nucleophilic Aromatic Substitution (SNAr). Conversely, position 5 is not activated by resonance, rendering the C5-bromine relatively inert to nucleophilic attack but highly primed for transition-metal-catalyzed oxidative addition (e.g., Palladium-catalyzed cross-coupling).

Mechanistic Pathway & Reactivity Profiling

The tri-halogenated nature of this scaffold allows for sequential, highly controlled functionalization. The kinetic and thermodynamic differentiation between the C2, C4, and C5 positions dictates the synthetic strategy.

  • C4-Position (Kinetic Control) : The C4-bromine is the most kinetically reactive site toward nucleophiles (amines, alkoxides) due to the stabilization of the resulting Meisenheimer complex and lower steric hindrance compared to C2.

  • C2-Position (Thermodynamic Control) : The C2-bromine is also activated but typically requires higher temperatures or excess nucleophile to react, allowing for orthogonal functionalization after C4 has been substituted.

  • C5-Position (Metal Catalysis) : The C5-bromine remains untouched during SNAr reactions, preserving it as a pristine handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Reactivity_Profile SM 2,4,5-Tribromopyrimidine (Core Scaffold) C4 C4-Position (Bromine) Highly Activated for SNAr (Kinetic Control) SM->C4 Nucleophiles (Amines/Alcohols) Low Temp (0°C) C2 C2-Position (Bromine) Activated for SNAr (Thermodynamic Control) SM->C2 Nucleophiles High Temp / Excess C5 C5-Position (Bromine) Inert to SNAr (Requires Pd-Catalysis) SM->C5 Cross-Coupling (Suzuki/Buchwald)

Figure 1: Regioselective reactivity profile of the 2,4,5-tribromopyrimidine scaffold.

Experimental Protocol: Regioselective C4-Amination

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology details the regioselective substitution of the C4-bromine with a primary amine, a foundational step in synthesizing2[2].

Objective: To selectively aminate the C4 position while preserving the C2 and C5 bromines.

Step-by-Step Methodology:

  • System Preparation : In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2,4,5-tribromopyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: Absolute anhydrous conditions are critical. Trace moisture can lead to competitive hydrolysis of the highly reactive C4-bromide, generating an unwanted pyrimidinone impurity.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct. Using a non-nucleophilic base prevents competitive side reactions that would occur with primary/secondary amine bases.

  • Nucleophile Introduction : Dissolve the primary amine (1.05 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 15–20 minutes to the 0 °C reaction mixture.

    • Causality: Dropwise addition maintains a low instantaneous concentration of the nucleophile. Combined with the 0 °C temperature, this strictly enforces kinetic control, suppressing the formation of the C2,C4-diaminated byproduct.

  • In-Process Control (IPC) : After 2 hours of stirring at 0 °C, withdraw a 50 µL aliquot, dilute with HPLC-grade acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Self-Validation: The reaction is deemed complete when the starting material peak area is <2%, and the mass spectrum confirms the mono-aminated product [M+H]+. If incomplete, allow the reaction to warm to 10 °C and stir for an additional hour before re-testing.

  • Quench & Extraction : Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: A mild, slightly acidic quench (NH₄Cl) neutralizes excess amine and DIPEA without risking the acid-catalyzed hydrolysis of the remaining C2/C5 bromines.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Experimental_Workflow Prep Reagent Prep Anhydrous THF, DIPEA Rxn SNAr Reaction 0°C to RT, N2 Atm Prep->Rxn IPC In-Process Control HPLC / LC-MS Rxn->IPC IPC->Rxn <98% Conversion Workup Aqueous Workup NH4Cl Quench IPC->Workup >98% Conversion Purify Purification Flash Chromatography Workup->Purify

Figure 2: Self-validating experimental workflow for regioselective C4-amination.

Application in Drug Development: The Ribociclib Connection

In the realm of oncology, 2,4,5-tribromopyrimidine is highly monitored as3[3]. Ribociclib, a prominent CDK4/6 inhibitor used in breast cancer therapy, features a complex pyrrolopyrimidine core. During the multi-step synthesis of such APIs, polyhalogenated pyrimidines are often utilized as early-stage precursors.

The presence of 2,4,5-tribromopyrimidine as an impurity indicates either unreacted starting material from an early synthetic node or a byproduct of incomplete halogen exchange/cross-coupling reactions. From a regulatory standpoint (ICH Q3A guidelines), identifying, quantifying, and controlling this impurity is paramount[4]. Analytical reference standards for this compound are routinely synthesized to validate HPLC methods, ensuring the final API is free from genotoxic or reactive halogenated contaminants. Furthermore, its structural versatility makes it a template for discovering novel NNRTIs, where the pyrimidine core acts as a privileged scaffold to inhibit viral reverse transcriptase[2].

References

  • Title: Ribociclib Impurity 27 | CAS No. 1298101-40-2 Source: Clearsynth URL: 1

  • Title: Ribociclib Impurity 27 | CAS No- 1298101-40-2 Source: Simson Pharma Limited URL:

  • Title: 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile Source: Benchchem URL: 2

  • Title: Ribociclib Impurity 27 Source: KM Pharma Solution Private Limited URL: 4

  • Title: Ribociclib Source: Chemicea Pharmaceuticals URL: 3

Sources

Exploratory

The Strategic Application of 2,4,5-Tribromopyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release A deep dive into the chemical properties and strategic applications of 2,4,5-tribromopyrimidine, this technical guide serves as an essential resource for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A deep dive into the chemical properties and strategic applications of 2,4,5-tribromopyrimidine, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. As the quest for novel therapeutic agents intensifies, the strategic use of versatile scaffolds like polysubstituted pyrimidines becomes paramount. This document provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of 2,4,5-tribromopyrimidine, a highly functionalized building block with significant potential in the development of targeted therapies.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug design, the pyrimidine core often serves as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and the potential for specific hydrogen bonding interactions with biological targets.[2] The introduction of halogen atoms onto the pyrimidine ring creates a versatile platform for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.[2][3]

Physicochemical Properties of 2,4,5-Tribromopyrimidine

Table 1: Estimated Physicochemical Properties of 2,4,5-Tribromopyrimidine

PropertyEstimated Value/Characteristic
Molecular Formula C₄HBr₃N₂
Molecular Weight 316.77 g/mol
Appearance Likely a white to off-white solid
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF
1H NMR A single peak in the aromatic region, expected to be significantly downfield
13C NMR Four distinct signals in the aromatic region, with the carbon bearing the hydrogen being the most upfield

Synthesis of 2,4,5-Tribromopyrimidine

The synthesis of polyhalogenated pyrimidines often starts from readily available, more functionalized precursors. A plausible synthetic route to 2,4,5-tribromopyrimidine begins with barbituric acid (2,4,6-trihydroxypyrimidine). The hydroxyl groups activate the pyrimidine ring towards electrophilic substitution.

A common strategy for the synthesis of trihalopyrimidines involves the treatment of barbituric acid with a halogenating agent in the presence of a phosphorus oxyhalide.[4]

Synthesis of 2,4,5-Tribromopyrimidine Barbituric_Acid Barbituric Acid (2,4,6-Trihydroxypyrimidine) Tribromo_Intermediate 2,4,6-Trihydroxy-5-bromopyrimidine Barbituric_Acid->Tribromo_Intermediate Br₂ / PBr₃ Tribromopyrimidine 2,4,5-Tribromopyrimidine Tribromo_Intermediate->Tribromopyrimidine POBr₃

A potential synthetic route to 2,4,5-tribromopyrimidine.

Key Reactions for Medicinal Chemistry Applications

The three bromine atoms on the pyrimidine ring exhibit differential reactivity, which can be exploited for the sequential and regioselective introduction of various substituents. This differential reactivity is a key feature that makes 2,4,5-tribromopyrimidine a valuable building block in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the three bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). The general order of reactivity for nucleophilic substitution on polyhalogenated pyrimidines is C4 > C2 > C5. This selectivity is governed by the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.

The C4 and C2 positions are para and ortho to the ring nitrogens, respectively, which provides greater stabilization of the negative charge in the intermediate. The C5 position lacks this direct electronic stabilization, making it the least reactive site.

SNAr Reactivity Start 2,4,5-Tribromopyrimidine C4_Substituted 4-Substituted-2,5-dibromopyrimidine Start->C4_Substituted Nucleophile (1 eq) C4 position is most reactive C2_C4_Disubstituted 2,4-Disubstituted-5-bromopyrimidine C4_Substituted->C2_C4_Disubstituted Nucleophile (1 eq) C2 position is next most reactive

Regioselectivity in SNAr reactions of 2,4,5-tribromopyrimidine.

This regioselectivity allows for the stepwise introduction of different nucleophiles, a crucial strategy in the synthesis of complex drug candidates. For instance, the kinase inhibitor brigatinib is synthesized through sequential SNAr reactions on 2,4,5-trichloropyrimidine.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. These reactions are widely used in medicinal chemistry to construct biaryl and heteroaryl scaffolds present in many kinase inhibitors.[5][6]

Similar to SNAr reactions, the regioselectivity of Suzuki-Miyaura coupling on polyhalogenated pyrimidines generally follows the order C4 > C2 > C5. This allows for the selective introduction of aryl or heteroaryl groups at specific positions on the pyrimidine ring.

Experimental Protocols

The following are representative protocols for key reactions involving polyhalogenated pyrimidines, which can be adapted for 2,4,5-tribromopyrimidine.

General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of 2,4,5-tribromopyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF) is added the desired amine (1.0-1.2 eq).

  • A base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is added to the mixture.

  • The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Rationale: The choice of solvent and base can influence the regioselectivity and reaction rate. For less reactive amines, a more polar solvent and higher temperature may be required. The use of a slight excess of the amine can help drive the reaction to completion.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a degassed mixture of 2,4,5-tribromopyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or KOAc) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).[2]

  • The reaction mixture is heated to a temperature typically between 80-110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Rationale: The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. The solvent system is also important for the solubility of the reagents and the efficiency of the reaction. Degassing the reaction mixture is essential to prevent the oxidation of the palladium(0) catalyst.

Applications in Kinase Inhibitor Drug Discovery

The 2,4,5-trisubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.[3][7][8][9] The substituents at the 2-, 4-, and 5-positions can be tailored to achieve potent and selective inhibition of specific kinases.

  • C4-Position : Often occupied by an aniline or a related aromatic amine that forms key hydrogen bonds with the hinge region of the kinase active site.

  • C2-Position : Substituents at this position can be varied to enhance potency and selectivity, often interacting with the ribose-binding pocket.

  • C5-Position : This position is frequently used to introduce groups that can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, or to target specific sub-pockets within the kinase active site. The bromine atom at this position can also serve as a handle for further functionalization.

The use of a 5-bromo-pyrimidine scaffold has been reported in the design of Bcr-Abl tyrosine kinase inhibitors.[5][6]

Kinase_Inhibitor_Scaffold cluster_0 2,4,5-Trisubstituted Pyrimidine Core Pyrimidine Pyrimidine Ring R4 R⁴ Group (Hinge Binding) Pyrimidine->R4 C4 R2 R² Group (Potency & Selectivity) Pyrimidine->R2 C2 R5 R⁵ Group (Physicochemical Properties) Pyrimidine->R5 C5

General structure of a 2,4,5-trisubstituted pyrimidine kinase inhibitor.

Conclusion

2,4,5-Tribromopyrimidine is a highly versatile and valuable building block for medicinal chemistry. Its three bromine atoms with differential reactivity allow for the sequential and regioselective introduction of a wide range of substituents. This enables the efficient synthesis of complex molecules with diverse chemical functionalities. The pyrimidine core, coupled with the ability to precisely control the substitution pattern, makes 2,4,5-tribromopyrimidine an attractive scaffold for the development of targeted therapies, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of the chemical properties and synthetic utility of this important intermediate, empowering researchers to leverage its potential in their drug discovery endeavors.

References

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences, 1(4), 295-305.
  • Fahad, A. A. (2024).
  • Gogoi, J., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455.
  • Hassan, A. S., et al. (2015). Synthesis of Novel Pyrimidines from Barbituric Acid. International Journal of Organic Chemistry, 5, 1-10.
  • Jubie, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6595.
  • Kappe, C. O. (2024). Synthesis and anti-bacterial activity of barbituric acid derivatives. Journal of Chemical and Pharmaceutical Research, 16(2), 1-6.
  • Khan, I., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry, 68, 72-79.
  • Kumar, A., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Li, J., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.
  • Liu, Z., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3200-3205.
  • Moustafa, A. H., et al. (2016). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Chemistry of Heterocyclic Compounds, 52, 273-281.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16253, 2,4,5-Tribromoimidazole. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Patent CN102827085A. (2012). Preparation method for 2,4,5-trichloropyrimidine compound.
  • Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1. Retrieved from [Link].

  • Sci-Space. (2018). Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Rutheniu. Retrieved from [Link].

  • Shakyawar, D., et al. (2013). Synthesis and characterization of pyrimidine bearing 1,2,4-triazole derivatives and their potential antibacterial action. Der Pharma Chemica, 5(2), 12-18.
  • Zhang, J., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry, 68(5), 5907-5925.
  • Zlatuska, K., et al. (2022). A mini review of pyrimidine and fused pyrimidine marketed drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 116-130.

Sources

Foundational

Reactivity Profile of Bromine Atoms in 2,4,5-Tribromopyrimidine: A Comprehensive Guide to Regioselective Functionalization

Executive Summary The pyrimidine scaffold is a privileged pharmacophore, representing a core structural motif in over 50% of FDA-approved small-molecule kinase inhibitors[1]. Among the halogenated precursors, 2,4,5-tribr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore, representing a core structural motif in over 50% of FDA-approved small-molecule kinase inhibitors[1]. Among the halogenated precursors, 2,4,5-tribromopyrimidine stands out as a highly versatile building block. Its value lies in the distinct electronic environments of its three bromine atoms, which allow for precise, sequential, and site-selective functionalization.

This whitepaper provides an in-depth analysis of the reactivity profile of 2,4,5-tribromopyrimidine. By deconstructing the thermodynamic and kinetic principles that govern its regioselectivity, we provide researchers with field-proven, self-validating protocols to engineer complex, multi-substituted pyrimidine derivatives for drug discovery.

The Causality of Regioselectivity: Electronic & Steric Fundamentals

To master the functionalization of 2,4,5-tribromopyrimidine, one must first understand the underlying quantum mechanical and steric forces dictating its reactivity. The pyrimidine ring is a highly π-electron-deficient heterocycle due to the presence of two highly electronegative nitrogen atoms at positions 1 and 3.

The reactivity of the bromine atoms follows a strict hierarchy: C4 > C2 >> C5 .

The C4 Position: Kinetically and Thermodynamically Favored

The C4 position is located ortho to one nitrogen and para to the other. This dual activation severely depletes the electron density at the C4 carbon. During a Nucleophilic Aromatic Substitution (SNAr), the incoming nucleophile forms a Meisenheimer complex. The negative charge in this transition state is highly stabilized by resonance delocalization onto the adjacent electronegative nitrogen atoms. Consequently, the C4-bromine bond is the most kinetically labile and is universally the first site of substitution[2].

The C2 Position: The Secondary Electrophile

The C2 position is situated directly between the two nitrogen atoms (ortho to both). While theoretically highly electron-deficient, it is generally less reactive than the C4 position. This is driven by two factors:

  • Electrostatic Repulsion: The C2 carbon is sterically flanked by the lone pairs of the two adjacent nitrogen atoms, creating a repulsive barrier for incoming electron-rich nucleophiles.

  • Resonance Stabilization: The Meisenheimer complex formed at C2 is slightly less thermodynamically stable than the C4 complex. Therefore, C2 functionalization requires higher temperatures or stronger nucleophiles/catalysts once the C4 position is occupied[3].

The C5 Position: The "Aryl-Like" Halogen

Unlike C2 and C4, the C5 position is meta to both nitrogen atoms. It does not benefit from the direct resonance-withdrawing effects of the nitrogens. As a result, the C5-bromine bond behaves much like a standard, unactivated aryl bromide. It is entirely inert to SNAr conditions but readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the more reactive C2 and C4 sites are blocked[1].

G Start 2,4,5-Tribromopyrimidine Starting Scaffold C4 C4 Position Most Electron-Deficient Start->C4 SNAr / Pd-Coupling (Highest Reactivity) C2 C2 Position Secondary Electrophilic Site Start->C2 SNAr / Pd-Coupling (Moderate Reactivity) C5 C5 Position Meta to Nitrogens (Unactivated) Start->C5 Pd-Coupling Only (Lowest Reactivity)

Diagram 1: Electronic reactivity map of 2,4,5-Tribromopyrimidine.

Quantitative Reactivity Profile

To facilitate experimental design, the following table summarizes the quantitative parameters and typical conditions required to selectively target each position.

Substitution SiteReaction TypeRelative ReactivityPrimary Driving ForceTypical Reagents & CatalystsExpected Yields
1st: C4 SNAr / SuzukiHighestResonance stabilization of Meisenheimer complexAmine/ROH, DIPEA, -10°C to 0°C85% - 95%
2nd: C2 SNAr / SuzukiModerateInductive withdrawal, requires thermal activationAmine, TFA/HCl, 80°C OR Pd(dppf)Cl₂, 60°C70% - 85%
3rd: C5 Pd-CouplingLowestTransition-metal oxidative additionPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C60% - 80%

Experimental Methodologies: Self-Validating Protocols

The following step-by-step workflows detail the sequential functionalization of 2,4,5-tribromopyrimidine. Each protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic node.

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Selectively substitute the C4-bromine via SNAr while preserving the C2 and C5 halogens.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 2,4,5-tribromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Immerse the flask in an ice/brine bath to strictly maintain the internal temperature between -10°C and 0°C. Causality: Lowering the temperature enforces kinetic control, preventing the nucleophile from overcoming the activation energy barrier of the secondary C2 site[4].

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Slowly add the primary amine nucleophile (1.0 equiv) dropwise over 30 minutes.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The C4-substituted product will typically elute slower than the starting material.

  • Workup & Verification: Quench with cold water, extract with EtOAc, and concentrate.

    • Self-Validation: Perform ¹H NMR. The pyrimidine C6 proton will exhibit an upfield shift due to the electron-donating effect of the newly installed C4-amine. LC-MS must show a mass corresponding to the dibrominated product, confirming mono-substitution.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling (Thermodynamic Control)

Objective: Target the C2-bromine using palladium catalysis on the C4-substituted intermediate.

  • Preparation: In a Schlenk tube, combine the C4-substituted-2,5-dibromopyrimidine (1.0 equiv), aryl boronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination, minimizing homocoupling side reactions[5].

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Causality: 60°C provides enough thermal energy to activate the C2-bromine for oxidative addition, but is mild enough to leave the unactivated C5-bromine intact[2].

  • Validation: Filter through Celite, extract, and purify via flash chromatography. LC-MS should confirm the presence of one remaining bromine atom (isotopic pattern 1:1 ratio).

Protocol C: C5-Buchwald-Hartwig Amination (High-Energy Activation)

Objective: Functionalize the highly stable C5-bromine.

  • Preparation: Combine the C2,C4-disubstituted-5-bromopyrimidine (1.0 equiv), secondary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-Dioxane.

  • Catalyst System: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%). Causality: The C5 position is electron-rich relative to C2/C4. Xantphos, a ligand with a wide bite angle, is critical here as it forces the palladium center into a geometry that highly favors the challenging reductive elimination step required for C-N bond formation[3].

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Validation: Purify via preparative HPLC. Final structural confirmation must be achieved via ¹³C NMR and high-resolution mass spectrometry (HRMS) to ensure complete debromination.

Workflow Step1 2,4,5-Tribromopyrimidine Step2 C4-Substituted 2,5-Dibromopyrimidine Step1->Step2 1. SNAr (Amine) -10°C, Kinetic Control Step3 C2,C4-Disubstituted 5-Bromopyrimidine Step2->Step3 2. Suzuki Coupling Pd(dppf)Cl2, 60°C Step4 C2,C4,C5-Trisubstituted Pyrimidine Step3->Step4 3. Buchwald-Hartwig Pd2(dba)3, 100°C

Diagram 2: Sequential site-selective functionalization workflow.

Conclusion

The regioselective functionalization of 2,4,5-tribromopyrimidine is a masterclass in exploiting subtle electronic and steric differentials within a single heterocyclic system. By strictly adhering to kinetic control for C4 substitution, mild thermodynamic activation for C2 cross-coupling, and aggressive ligand-directed catalysis for the C5 position, researchers can unlock vast chemical space. Implementing these self-validating protocols ensures high fidelity in the synthesis of complex, multi-targeted kinase inhibitors and advanced therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines Source: SciSpace / Acta Chemica Scandinavica URL
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions Source: ResearchGate URL
  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL
  • Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine Source: BenchChem URL

Sources

Exploratory

The Strategic Utility and Availability of 2,4,5-Tribromopyrimidine in Advanced Drug Discovery

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, polyhalogenated heterocycles serve as indispensable scaffolds for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, polyhalogenated heterocycles serve as indispensable scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist overseeing custom API development, I frequently leverage 2,4,5-Tribromopyrimidine (CAS: 1298101-40-2) —commercially recognized as 1[1]—as a highly versatile building block. Unlike its chlorinated counterpart, the tribromo-derivative offers a superior thermodynamic profile for sequential functionalization, making it a privileged precursor for CDK4/6 and JAK inhibitors. This guide deconstructs the commercial availability, mechanistic regioselectivity, and self-validating experimental workflows required to harness this compound effectively.

Chemical Profile & Commercial Sourcing

Due to its specialized role in Structure-Activity Relationship (SAR) studies, 2,4,5-tribromopyrimidine is rarely stocked as a bulk commodity. Instead, it is synthesized on demand by specialized API impurity suppliers and custom synthesis laboratories. For rigorous drug development, sourcing this compound at >98% purity is critical to prevent downstream regioisomeric contamination.

Table 1: Physicochemical and Commercial Sourcing Metrics

ParameterDetail
Chemical Name 2,4,5-Tribromopyrimidine
CAS Number 1298101-40-2
Molecular Formula C₄HBr₃N₂
Molecular Weight 316.78 g/mol
SMILES String BrC1=NC(Br)=NC=C1Br
Primary Application Precursor for CDK4/6 inhibitors (e.g., Ribociclib)
Commercial Status
Typical Purity >98% (HPLC), verified by ¹H-NMR

Mechanistic Insights: Regioselective Functionalization

The true value of 2,4,5-tribromopyrimidine lies in the differential reactivity of its three carbon-bromine bonds. The functionalization of this heterocycle is not a random process; it is a highly predictable kinetic and thermodynamic sequence driven by the2[2] and the electronic landscape of the pyrimidine ring.

Table 2: Regioselectivity & Reactivity Metrics

PositionReactivity OrderPrimary Reaction TypeRelative Electron Density
C4 1st (Fastest)SNAr / Oxidative AdditionLowest (Highly Deficient)
C2 2nd (Intermediate)Cross-Coupling (Suzuki/Stille)Intermediate
C5 3rd (Slowest)Late-Stage FunctionalizationHighest (Sterically Shielded)

The C4 position is the most electron-deficient site due to the combined inductive and resonance withdrawal by the two adjacent ring nitrogens. Consequently, it undergoes nucleophilic aromatic substitution (SNAr) or palladium-catalyzed oxidative addition most rapidly[3]. Once C4 is substituted (typically with an electron-donating amine), the electronic dynamics shift, making the C2 position the next viable target for cross-coupling. The C5 position remains the least reactive, allowing it to be preserved for late-stage diversification.

Regioselectivity TBP 2,4,5-Tribromopyrimidine (Starting Material) C4 C4 Position Fastest SNAr / Pd-Oxidative Add. TBP->C4 Step 1 C2 C2 Position Secondary SNAr / Cross-Coupling C4->C2 Step 2 C5 C5 Position Least Reactive (Late-Stage) C2->C5 Step 3

Regioselectivity pathway for the sequential functionalization of 2,4,5-Tribromopyrimidine.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed with built-in causality and validation checkpoints. Below is the field-proven methodology for the site-selective sequential functionalization of 2,4,5-tribromopyrimidine.

Workflow Step1 1. Dissolve 2,4,5-Tribromopyrimidine in anhydrous THF/DIPEA Step2 2. Add Amine Nucleophile (1.0 eq) at 0°C to RT (SNAr at C4) Step1->Step2 Step3 3. Isolate 4-Amino-2,5-dibromopyrimidine via Flash Chromatography Step2->Step3 Step4 4. Suzuki Coupling at C2 Pd(PPh3)4, Aryl Boronic Acid Step3->Step4 Step5 5. Final Product Extraction & Recrystallization Step4->Step5

Workflow for the site-selective sequential functionalization of 2,4,5-Tribromopyrimidine.

Protocol: Site-Selective C4-Amination and Sequential C2-Suzuki Coupling

Step 1: Reagent Preparation and Solvation

  • Action: Dissolve 2,4,5-tribromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Causality: THF is chosen over protic solvents to prevent competitive solvolysis of the highly reactive C4-bromide. The argon atmosphere prevents the oxidative degradation of the electron-rich amine nucleophile added in the next step.

  • Self-Validation: The solution must remain clear and colorless. Any yellowing prior to amine addition indicates moisture-induced degradation, necessitating solvent repurification.

Step 2: Site-Selective C4-Amination (SNAr)

  • Action: Cool the reaction mixture to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) followed by the dropwise addition of the primary amine (1.0 equiv). Stir for 2 hours, allowing gradual warming to room temperature.

  • Causality: Operating at 0 °C kinetically freezes out the C2-amination pathway, ensuring 3[3]. DIPEA acts as a non-nucleophilic base to scavenge the generated HBr without competing for the electrophilic site.

  • Self-Validation: Reaction progress is monitored via TLC (Hexanes/EtOAc). The disappearance of the high-Rf starting material and the appearance of a single, lower-Rf UV-active spot confirms complete mono-amination. LC-MS analysis of the crude mixture must show a mass shift of -79 Da (loss of one Br and addition of the amine), confirming the structure.

Step 3: C2-Suzuki-Miyaura Cross-Coupling

  • Action: Isolate the 4-amino-2,5-dibromopyrimidine intermediate. In a degassed Schlenk flask, combine the intermediate (1.0 equiv), arylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 1,4-dioxane/water mixture (4:1 v/v). Heat at 80 °C for 6 hours.

  • Causality: With the C4 position occupied by an electron-donating amine, the C2-bromide becomes the next most susceptible site for 2[2]. The C5-bromide remains inert under these specific conditions due to its higher electron density and steric shielding. Dioxane/water provides the optimal biphasic system for dissolving both the organic substrates and the inorganic base.

  • Self-Validation: Post-reaction ¹H-NMR of the purified product will show the disappearance of the boronic acid protons and the emergence of a new aryl multiplet. Crucially, the singlet corresponding to the C6-proton of the pyrimidine ring will remain intact and slightly shifted, proving that the C5-bromide was untouched.

Conclusion

For drug development professionals, mastering the chemistry of 2,4,5-tribromopyrimidine unlocks rapid access to highly diverse, multi-substituted pyrimidine libraries. By understanding the thermodynamic causality behind its regioselectivity and sourcing high-purity materials from specialized custom synthesis providers, researchers can reliably execute complex SAR campaigns with minimal synthetic attrition.

References

  • Title: Ribociclib Impurity 27 | CAS No.
  • Title: Ribociclib Impurity 27 | CAS No- 1298101-40-2 | Source: Simson Pharma Limited | URL
  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions | Source: National Center for Biotechnology Information (PMC)
  • Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines | Source: The ICR Publications Repository | URL

Sources

Protocols & Analytical Methods

Method

Regioselective Palladium-Catalyzed Cross-Coupling of 2,4,5-Tribromopyrimidine: A Comprehensive Application Note &amp; Protocol Guide

Document Type: Technical Application Note & SOP Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary 2,4,5-Tribromopyrimidine (CAS No. 1298101-40-2) is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & SOP Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

2,4,5-Tribromopyrimidine (CAS No. 1298101-40-2) is a privileged, highly halogenated heterocyclic scaffold utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including critical precursors for kinase inhibitors such as Ribociclib[1] and various antiviral agents[2]. The presence of three distinct carbon-bromine bonds presents a unique synthetic challenge: achieving absolute regiocontrol during palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond empirical recipes. By understanding the kinetic and thermodynamic causality governing pyrimidine functionalization, you can transform this polyhalogenated starting material into a precisely tailored, multi-substituted pharmacophore.

Mechanistic Rationale: The Regioselectivity Matrix

The regiochemical outcome of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) on polyhalogenated pyrimidines is dictated almost entirely by the kinetics of the initial oxidative addition step. The reactivity gradient follows the order of carbon-halogen bond dissociation energies (BDEs), which are intrinsically linked to the electronic environment of the pyrimidine ring[3].

  • C4 Position (Most Reactive): The C4 position is highly electron-deficient due to its direct conjugation (ortho/para-like relationship) with the two electronegative nitrogen atoms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating rapid oxidative addition by the electron-rich Pd(0) species[4].

  • C2 Position (Moderately Reactive): Although situated between two nitrogen atoms, the C2 position exhibits a slightly higher BDE than C4. This is due to lone-pair repulsion from the adjacent nitrogens and specific molecular orbital coefficients that make it less susceptible to Pd insertion compared to C4[5].

  • C5 Position (Least Reactive): The C5 position is "meta" to both nitrogen atoms, lacking direct resonance-based electron withdrawal. Consequently, the C5–Br bond has the highest BDE and requires the most forcing conditions to undergo oxidative addition[3].

Regioselectivity TBP 2,4,5-Tribromopyrimidine (Starting Material) C4 C4 Oxidative Addition Fastest Kinetics TBP->C4 Favored C2 C2 Oxidative Addition Moderate Kinetics TBP->C2 Disfavored C5 C5 Oxidative Addition Slowest Kinetics TBP->C5 Disfavored Pd Pd(0)L_n Active Catalyst Pd->C4 TM Transmetalation [R-B(OH)2] C4->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod 4-Substituted-2,5-dibromopyrimidine (Target Product) RE->Prod

Fig 1: Regioselective Pd-catalyzed catalytic cycle for 2,4,5-Tribromopyrimidine.

Table 1: Comparative Bond Dissociation Energies & Reactivity
PositionRelative ReactivityEst. C–Br BDE (kcal/mol)Electronic Environment & Causality
C4 Highest (1st)~ 78–80Ortho/Para to N atoms; highly electron-deficient, lowest LUMO energy.
C2 Moderate (2nd)~ 81–83Between two N atoms; moderate deficiency, subject to lone-pair repulsion.
C5 Lowest (3rd)~ 85–88Meta to N atoms; least electron-deficient, highest activation barrier.

(Note: BDE values are extrapolated approximations based on computational models of analogous halo-heterocycles[3].)

Catalyst Selection & Reaction Optimization

To exploit the natural reactivity gradient of 2,4,5-tribromopyrimidine, precise control over catalyst electronics, steric bite angles, and thermal energy is mandatory. A "one-size-fits-all" catalyst approach will result in intractable mixtures of regioisomers and poly-coupled byproducts.

Table 2: Catalyst and Condition Selection Matrix
Coupling StepTarget PositionOptimal Pd CatalystLigand CharacteristicsBase & Solvent SystemOperating Temp
Primary C4Pd(PPh₃)₄Monodentate, moderate bite angleNa₂CO₃ / Dioxane:H₂O60 °C (Kinetic Control)
Secondary C2Pd(dppf)Cl₂Bidentate, large bite angle (100°)K₃PO₄ / Toluene:H₂O90 °C (Thermal Drive)
Tertiary C5Pd(OAc)₂ + SPhosElectron-rich, sterically demandingCs₂CO₃ / DMF110 °C (Forcing)

Standard Operating Protocols (SOPs)

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 4-aryl-2,5-dibromopyrimidine with >95:5 regioselectivity.

  • Reagent Charging: Charge an oven-dried Schlenk flask with 2,4,5-tribromopyrimidine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Using a strict stoichiometric limit (1.05 equiv) of the boronic acid prevents over-coupling at the C2 position. Solid reagents are loaded prior to degassing to minimize atmospheric oxygen exposure to the sensitive Pd(0) complex.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v).

    • Causality: Rigorous degassing (via sparging or freeze-pump-thaw) is non-negotiable; dissolved O₂ rapidly oxidizes the active Pd(0) to inactive Pd(II) species (Pd black). Water is essential to dissolve the inorganic base and generate the reactive palladium-hydroxo complex necessary to facilitate the transmetalation step.

  • Thermal Activation: Stir the reaction mixture at strictly 60 °C for 4–6 hours. Monitor via LC-MS.

    • Causality: Temperature control is the primary vector for regioselectivity. 60 °C provides sufficient thermal energy to overcome the C4 oxidative addition barrier without breaching the activation energy threshold for the C2 position[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sequential C2-Coupling

Objective: Synthesize 2,4-diaryl-5-bromopyrimidine from the product of Protocol A.

  • Reagent Charging: Charge a flask with the purified 4-aryl-2,5-dibromopyrimidine (1.0 equiv), a secondary arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen as a robust Pd(II) precatalyst that withstands higher temperatures. The large bite angle of the dppf ligand accelerates reductive elimination, which is critical when coupling at the more sterically hindered C2 position[5].

  • Solvent Addition: Add a degassed mixture of Toluene and H₂O (10:1 v/v).

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours.

    • Causality: Because the C2 position has a higher BDE than C4, elevated thermal energy (90 °C) is strictly required to drive the oxidative addition. The C5 position remains unreactive under these conditions[3].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic workflow, researchers must confirm the regiochemistry of the isolated products rather than relying solely on mass spectrometry.

  • NMR Spectroscopy Diagnostics: The C6 proton of the pyrimidine ring is a critical diagnostic marker. In the parent 2,4,5-tribromopyrimidine, the C6–H appears as a sharp singlet heavily downfield (typically ~8.5–8.8 ppm). Upon C4 substitution, the chemical shift of the C6–H will shift predictably based on the anisotropic shielding/deshielding cone of the incoming aryl group.

  • Reductive Dehalogenation (Absolute Proof): To unambiguously confirm regioselectivity, subject an aliquot of the Protocol A product to Pd/C catalyzed hydrogenation (H₂ balloon, MeOH, Et₃N). The resulting mono-substituted pyrimidine can be analyzed via 2D NMR (1H-1H COSY and NOESY) to confirm the exact spatial relationship of the aryl group relative to the newly revealed pyrimidine protons[5].

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: NIH / Journal of the American Chemical Society URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI Pharmaceuticals URL:[Link]

Sources

Application

Optimizing Regioselective Sonogashira Cross-Coupling of 2,4,5-Tribromopyrimidine: A Comprehensive Guide for Sequential Functionalization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the sequential, site-specific alkynylation of the 2,4,5-tribro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the sequential, site-specific alkynylation of the 2,4,5-tribromopyrimidine scaffold.

Introduction & Mechanistic Rationale

Polyhalogenated heterocycles are privileged scaffolds in medicinal chemistry, enabling the modular assembly of complex molecular architectures. Among these, 2,4,5-tribromopyrimidine is a highly versatile building block. However, unlocking its full potential requires precise control over regioselectivity during palladium-catalyzed cross-coupling reactions.

The regiochemical outcome of the Sonogashira coupling on this pyrimidine core is dictated by the electronic environment of the carbon-bromine bonds. The reactivity gradient strictly follows the order: C4 > C2 >> C5 .

  • C4-Position (Kinetic Control): The C4–Br bond is highly activated by the strong inductive and mesomeric electron-withdrawing effects of the ortho (N3) and para (N1) nitrogen atoms. Oxidative addition of Pd(0) at this position is kinetically favored because the resulting intermediate is highly stabilized. Furthermore, it avoids the severe electrostatic repulsion found at the C2 position .

  • C2-Position (Thermal Activation): While also electron-deficient, the C2–Br bond is sterically and electronically flanked by two nitrogen lone pairs. The electrostatic repulsion between these lone pairs and the incoming electron-rich Pd(0) species raises the activation energy, requiring mild heating to facilitate oxidative addition .

  • C5-Position (Thermodynamic Control): The C5–Br bond is meta to both nitrogen atoms, lacking direct resonance activation. It behaves similarly to an unactivated aryl bromide. Consequently, functionalization at C5 requires elevated temperatures and robust, electron-rich bidentate ligands to force the oxidative addition .

Strategic Workflow for Sequential Sonogashira Coupling

To achieve orthogonal functionalization, the reaction conditions must be progressively intensified. The flowchart below illustrates the strategic progression from kinetic to thermodynamic control.

G SM 2,4,5-Tribromopyrimidine (Starting Material) Int1 4-Alkynyl-2,5-dibromopyrimidine (C4-Monosubstituted) SM->Int1 Phase 1: Alkyne A (1.0 eq) Pd(PPh3)4, CuI, TEA RT, 2-4 h (Kinetic Control) Int2 2,4-Dialkynyl-5-bromopyrimidine (C2,C4-Disubstituted) Int1->Int2 Phase 2: Alkyne B (1.1 eq) Pd(PPh3)4, CuI, TEA 60°C, 6-8 h (Thermal Activation) Prod 2,4,5-Trialkynylpyrimidine (Fully Substituted) Int2->Prod Phase 3: Alkyne C (1.5 eq) Pd(dppf)Cl2, CuI, DIPA 90°C, 12-16 h (Thermodynamic Control)

Figure 1: Sequential regioselective Sonogashira coupling workflow for 2,4,5-tribromopyrimidine.

Data Presentation: Optimized Parameters

The following table summarizes the optimized conditions required to isolate each specific reaction phase, preventing cross-contamination of regiomers.

Table 1: Regioselectivity Matrix and Optimized Parameters

Coupling PhaseTarget PositionReactivity OrderElectronic EnvironmentOptimal Catalyst SystemTemperatureBase / Solvent
Phase 1 C4 1 (Highest)Highly electron-deficient, α / γ to N atomsPd(PPh3)4 (5 mol%), CuI (2 mol%)20–25 °C (RT)TEA / THF
Phase 2 C2 2 (Moderate)Electron-deficient, flanked by two N lone pairsPd(PPh3)4 (5 mol%), CuI (5 mol%)60 °CTEA / DMF
Phase 3 C5 3 (Lowest)Benzene-like, meta to N atomsPd(dppf)Cl2 (10 mol%), CuI (10 mol%)90–100 °CDIPA / DMF

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that reproducibility in polyhalogenated cross-couplings relies entirely on strict stoichiometric control and the absolute exclusion of oxygen.

Phase 1: C4-Selective Sonogashira Coupling (Kinetic Regime)

Causality: A strict 1.0 equivalent of alkyne is used at room temperature. The lack of thermal energy prevents the Pd(0) species from overcoming the electrostatic barrier at C2, ensuring absolute C4 regioselectivity .

  • Preparation: Charge a flame-dried Schlenk flask with 2,4,5-tribromopyrimidine (1.0 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and CuI (0.02 mmol, 2 mol%).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon (3x). Causality: Oxygen must be excluded to prevent Glaser homocoupling, which would consume the limiting alkyne and stall the reaction.

  • Solvent Addition: Add anhydrous, degassed THF (5.0 mL) and degassed Triethylamine (TEA, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.00 mmol, exactly 1.0 eq) dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the alkyne, further suppressing homocoupling.

  • Reaction: Stir at 20–25 °C for 2–4 hours.

  • Validation Checkpoint: Analyze a reaction aliquot via GC-MS. The system validates itself when the m/z signal for the starting material is completely absent, replaced exclusively by the [M+H]+ peak of the mono-alkynylated product. The absence of a di-alkynylated mass confirms strict kinetic control.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Phase 2: C2-Selective Sonogashira Coupling (Intermediate Regime)

Causality: The C2–Br bond requires mild thermal activation (60 °C) and a polar aprotic solvent (DMF) to stabilize the transition state during oxidative addition.

  • Preparation: Charge a flask with the C4-alkynyl-2,5-dibromopyrimidine intermediate (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.05 mmol).

  • Atmosphere Control: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) and TEA (3.0 mmol).

  • Alkyne Addition: Add the second terminal alkyne (1.1 mmol). Causality: A slight excess is used to drive the sluggish C2 reaction to completion, as the C5 position remains entirely unreactive at 60 °C.

  • Reaction: Heat the mixture to 60 °C for 6–8 hours.

  • Validation Checkpoint: Perform an aliquot 1 H NMR. The 2,4,5-tribromopyrimidine scaffold possesses a single diagnostic proton at the C6 position (~8.8 ppm). The self-validating metric is the complete disappearance of the starting material's C6-H singlet, replaced by a newly shifted C6-H singlet, alongside the disappearance of the C2-Br isotope pattern in LC-MS.

Phase 3: C5-Selective Sonogashira Coupling (Thermodynamic Regime)

Causality: The unactivated C5–Br bond requires a highly robust, electron-rich bidentate catalyst (Pd(dppf)Cl2) to force oxidative addition. Diisopropylamine (DIPA) is utilized as it is a stronger base with a higher boiling point than TEA, accommodating the harsh 90 °C conditions.

  • Preparation: Charge a flask with the C2,C4-dialkynyl-5-bromopyrimidine intermediate (1.0 mmol), Pd(dppf)Cl2 (0.10 mmol, 10 mol%), and CuI (0.10 mmol, 10 mol%).

  • Atmosphere Control: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) and DIPA (3.0 mmol).

  • Alkyne Addition: Add the third terminal alkyne (1.5 mmol).

  • Reaction: Heat to 90–100 °C for 12–16 hours.

  • Validation Checkpoint: Complete consumption of the intermediate via LC-MS. In the 1 H NMR spectrum, the C6 proton will undergo a significant downfield shift due to the magnetic anisotropy of the newly installed adjacent C5 alkyne, confirming complete tri-substitution.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (MDPI). URL:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of Organic Chemistry (NIH PMC). URL:[Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. URL:[Link]

Method

Application Note: Regioselective Stille Cross-Coupling of 2,4,5-Tribromopyrimidine

Executive Summary 2,4,5-Tribromopyrimidine is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of advanced kinase inhibitors and antiviral agents . Functionalizing this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,5-Tribromopyrimidine is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of advanced kinase inhibitors and antiviral agents . Functionalizing this trihalogenated core requires precise regiocontrol to avoid complex mixtures of structural isomers. This application note details the mechanistic rationale and validated laboratory protocols for the site-selective Stille cross-coupling of 2,4,5-tribromopyrimidine, enabling researchers to systematically construct complex polysubstituted pyrimidines.

Mechanistic Rationale for Regioselectivity

In palladium-catalyzed cross-coupling reactions of multihalogenated pyrimidines, the site of initial oxidative addition is dictated by the intrinsic electronic properties of the heterocycle. For 2,4,5-tribromopyrimidine, the reactivity follows a strict hierarchy: C4 > C2 ≫ C5 .

Why C4 is kinetically favored: The regioselectivity is governed by two primary factors during the oxidative addition of the Pd(0) catalyst:

  • Bond Dissociation Energy (BDE): The C4–Br bond is thermodynamically weaker than the C2–Br bond, lowering the energy required to distort the carbon-halogen bond to the transition-state geometry .

  • Frontier Molecular Orbital (FMO) Symmetry: The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring has its largest orbital coefficient at the C4 position. A larger LUMO coefficient facilitates a highly favorable orbital interaction with the HOMO of the PdL₂ complex, significantly lowering the activation energy barrier for oxidative addition .

While the C2 position is flanked by two electronegative nitrogen atoms, the node symmetry of the pyrimidine system renders its LUMO coefficient smaller than that of C4 [[1]]([Link]). The C5 position is the least electron-deficient (meta to the nitrogens) and behaves similarly to an unactivated aryl bromide, requiring significantly harsher conditions for activation.

Regioselectivity SM 2,4,5-Tribromopyrimidine (Highest Reactivity: C4) C4 C4-Coupled Intermediate (Remaining Reactivity: C2 > C5) SM->C4 Pd(0), R1-SnBu3 80 °C (Fast) C2 C4,C2-Dicoupled Intermediate (Remaining Reactivity: C5) C4->C2 Pd(0), R2-SnBu3 100 °C (Moderate) C5 C4,C2,C5-Tricoupled Product (Fully Functionalized) C2->C5 Pd(0), R3-SnBu3 120 °C (Slow)

Figure 1: Sequential regioselective Stille coupling pathway for 2,4,5-tribromopyrimidine.

Experimental Workflows & Protocols

The sequential functionalization of 2,4,5-tribromopyrimidine relies on exploiting the differential reactivity of the three carbon-bromine bonds through strict stoichiometric and thermal control.

Workflow Step1 1. Reagent Preparation Dry solvents, degas with Ar/N2 Step2 2. Reaction Assembly Add Pyrimidine, Pd(PPh3)4, CuI Step1->Step2 Step3 3. Stannane Addition Dropwise addition of R-SnBu3 Step2->Step3 Step4 4. Thermal Activation Heat at 80 °C for 12 hours Step3->Step4 Step5 5. Quench & Filtration Add aq. KF, filter via Celite Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for C4-selective Stille coupling.

Protocol A: C4-Selective Mono-Stille Coupling

Objective: Isolate the C4-coupled product with minimal C2/C4-dicoupling. Causality & Insights: Strict stoichiometric control of the organostannane (1.05 eq) is critical. We utilize Pd(PPh₃)₄ as the catalyst. The addition of CuI (10 mol%) exploits the "copper effect," accelerating the transmetalation step via an organocopper intermediate, which outcompetes potential homocoupling or over-reaction.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add 2,4,5-tribromopyrimidine (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed toluene. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Stannane Addition: Slowly add the organotributylstannane (R-SnBu₃) (1.05 mmol, 1.05 eq) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material without over-coupling.

  • Quenching: Cool the mixture to room temperature. Add 10 mL of saturated aqueous KF solution and stir vigorously for 30 minutes. Note: KF precipitates insoluble polymeric tin fluorides, preventing tin contamination during chromatography.

  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: hexanes/ethyl acetate) to yield the pure C4-substituted-2,5-dibromopyrimidine.

Protocol B: C2-Selective Stille Coupling (Sequential)

Objective: Functionalize the C2 position of the previously synthesized C4-substituted intermediate. Causality & Insights: With the highly reactive C4 position occupied, the C2–Br bond becomes the most susceptible to oxidative addition. Because the overall electron deficiency of the pyrimidine ring is reduced by the C4 substituent, a higher reaction temperature (100 °C) and a more polar solvent (1,4-Dioxane or DMF) are required to drive the catalytic cycle.

Step-by-Step Procedure:

  • Reagent Loading: In an Argon-purged flask, combine the C4-substituted-2,5-dibromopyrimidine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CsF (2.0 mmol, 2.0 eq). Note: CsF acts to hypercoordinate the tin species, forming a pentacoordinate silicate-like intermediate that significantly accelerates transmetalation.

  • Solvent & Stannane: Add 10 mL of anhydrous 1,4-Dioxane, followed by the second organotributylstannane (R'-SnBu₃) (1.1 mmol, 1.1 eq).

  • Heating: Heat the mixture to 100 °C for 16 hours.

  • Workup: Follow the identical KF quench, Celite filtration, and extraction procedure outlined in Protocol A.

Reaction Optimization & Data Presentation

Table 1: Stille Coupling Condition Matrix for 2,4,5-Tribromopyrimidine

Target PositionOrganostannane Eq.CatalystAdditiveSolventTemp (°C)Time (h)
C4 (Mono) 1.05Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Toluene8012
C2 (Sequential) 1.10PdCl₂(PPh₃)₂ (5 mol%)CsF (2.0 eq)1,4-Dioxane10016
C5 (Final) 1.50Pd(PPh₃)₄ (10 mol%)CuI (20 mol%)DMF12024

Table 2: Troubleshooting Common Stille Coupling Issues

ObservationMechanistic CauseCorrective Action
Over-coupling (C2/C4 mixture) Excess stannane or excessive heating during the initial C4-coupling phase.Strictly limit stannane to 1.0–1.05 eq; lower temperature to 60–70 °C.
Stannane Homocoupling Slow transmetalation relative to oxidative addition, leading to Pd-catalyzed homocoupling.Increase CuI loading to 15 mol%; ensure rigorous degassing of solvents to remove O₂.
Incomplete Conversion at C2 Reduced electrophilicity of the pyrimidine ring after C4 functionalization.Switch to a more polar solvent (DMF) and increase temperature to 110 °C; add CsF.
Tin Streaking on TLC/Column Incomplete removal of tributyltin byproducts during workup.Increase KF quench time to 1 hour; wash organic layer with 10% aqueous NH₄OH.

References

  • Neufeldt, S. R., et al. (2021). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. URL:[Link]

  • Schoenebeck, F., et al. (2016). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society (via PMC). URL:[Link]

  • Garcia, Y., Schoenebeck, F., Legault, C. Y., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Functionalization of C-5 position in 2,4,5-Tribromopyrimidine

Application Note: Regioselective Functionalization of the C-5 Position in 2,4,5-Tribromopyrimidine for Advanced Scaffold Diversification Executive Summary The 2,4,5-trihalopyrimidine scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of the C-5 Position in 2,4,5-Tribromopyrimidine for Advanced Scaffold Diversification

Executive Summary

The 2,4,5-trihalopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and antimicrobial compounds[1]. As a Senior Application Scientist, I have found that mastering the regioselective functionalization of 2,4,5-tribromopyrimidine is critical for building diverse structure-activity relationship (SAR) libraries. This application note details the mechanistic rationale, comparative reactivity, and validated experimental protocols required to sequentially functionalize the C-4, C-2, and C-5 positions, culminating in late-stage C-5 diversification.

Mechanistic Rationale: The Trihalopyrimidine Reactivity Gradient

The successful functionalization of 2,4,5-tribromopyrimidine relies entirely on exploiting the inherent electronic distribution of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 exert a profound electron-withdrawing inductive and mesomeric effect, creating a distinct reactivity gradient across the scaffold:

  • C-4 Position (Highest SNAr Reactivity): The C-4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Attack by a nucleophile at C-4 forms an anionic Meisenheimer intermediate that is strongly stabilized by the adjacent electronegative nitrogen atoms[2]. Consequently, substitutions here can proceed rapidly at 0 °C.

  • C-2 Position (Secondary SNAr Reactivity): Once the C-4 position is substituted with an electron-donating group (such as an amine), the pyrimidine ring becomes electronically deactivated. To achieve a second SNAr at the C-2 position, harsher conditions are required. The addition of a Brønsted acid (e.g., p -TsOH) is a critical experimental choice; it protonates the pyrimidine nitrogen, restoring the ring's electrophilicity and facilitating the second substitution[2].

  • C-5 Position (Cross-Coupling & Metal-Halogen Exchange): The C-5 position lacks direct mesomeric activation from the ring nitrogens and remains largely inert to SNAr[1]. However, this "inertness" is a strategic advantage. The C-5 carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal site for late-stage Suzuki-Miyaura cross-coupling[3]. Alternatively, the C-5 position can undergo highly selective metal-halogen exchange using TurboGrignard ( i -PrMgCl·LiCl) due to the thermodynamic stability of the resulting C-5 pyrimidinyl anion.

Comparative Reactivity and Quantitative Data

To guide experimental design, the typical reactivity profiles, yields, and conditions for each position are summarized below.

Reaction SiteHalogen ReactivityReaction TypeTypical YieldsReagents & ConditionsRegioselectivity Driver
C-4 HighestSNAr85–95%Aliphatic/Aromatic Amines, DIPEA, 0 °C to RTStrongest mesomeric activation by adjacent N-atoms
C-2 HighSNAr70–85%Amines, p -TsOH (cat.), 1-Butanol, 80–100 °CSecondary mesomeric activation; requires acid catalysis to overcome deactivation
C-5 Lowest (SNAr)Suzuki-Miyaura60–80%Boronic acids, Pd(dppf)Cl₂, K₂CO₃, 90 °CLack of SNAr activation preserves C-5 Br; high propensity for oxidative addition
C-5 Highest (MHE)Metal-Halogen Exchange65–85% i -PrMgCl·LiCl, THF, -78 °C, then ElectrophileFormation of the most thermodynamically stable pyrimidinyl anion

Strategic Workflows for Scaffold Diversification

The flowchart below illustrates the divergent pathways available for functionalizing the 2,4,5-tribromopyrimidine scaffold, highlighting the transition from SNAr to transition-metal catalysis.

G Start 2,4,5-Tribromopyrimidine SNAr4 C-4 SNAr (1st Nucleophile) Start->SNAr4 Amine, DIPEA, 0°C (Fastest SNAr) C5_MHE C-5 Metal-Halogen Exchange (TurboGrignard) Start->C5_MHE i-PrMgCl·LiCl, -78°C (Selective Exchange) SNAr2 C-2 SNAr (2nd Nucleophile) SNAr4->SNAr2 Amine, p-TsOH, 80°C (Slower SNAr) C5_Cross C-5 Suzuki Coupling (Pd-Catalyzed) SNAr2->C5_Cross R-B(OH)2, Pd(dppf)Cl2 (Oxidative Addition) Product1 2,4,5-Trisubstituted Pyrimidine Scaffold C5_Cross->Product1 Product2 C-5 Functionalized 2,4-Dibromopyrimidine C5_MHE->Product2 Electrophile (E+)

Divergent functionalization pathways of 2,4,5-tribromopyrimidine via SNAr and cross-coupling.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system for the sequential functionalization of the scaffold, culminating in C-5 diversification[4].

Protocol 5.1: Regioselective SNAr at C-4

Objective: Introduce the first nucleophile strictly at the C-4 position without over-substitution.

  • Preparation: Dissolve 2,4,5-tribromopyrimidine (1.0 eq, 10 mmol) in anhydrous isopropanol (50 mL) to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures kinetically trap the reaction at mono-substitution, preventing the C-2 position from reacting.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) dropwise.

  • Nucleophile Addition: Slowly add the primary amine (1.0 eq, 10 mmol) over 15 minutes.

  • Monitoring: Stir at 0 °C to room temperature for 2–4 hours. Monitor completion via LC-MS (look for the mass of the mono-aminated product).

  • Workup: Quench with distilled water (50 mL), extract with Ethyl Acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the 4-amino-2,5-dibromopyrimidine intermediate.

Protocol 5.2: Acid-Catalyzed SNAr at C-2

Objective: Overcome ring deactivation to introduce a second nucleophile at C-2.

  • Preparation: Dissolve the 4-amino-2,5-dibromopyrimidine intermediate (1.0 eq, 5 mmol) in 1-butanol (25 mL). Causality: 1-butanol is chosen for its high boiling point, allowing for the elevated temperatures required for this deactivated system.

  • Reagent Addition: Add the second amine (1.5 eq, 7.5 mmol).

  • Catalysis: Add p -toluenesulfonic acid monohydrate ( p -TsOH·H₂O) (0.1 eq, 0.5 mmol). Causality: The acid protonates the pyrimidine nitrogen, pulling electron density out of the ring and significantly lowering the activation energy for the C-2 SNAr[2].

  • Reaction: Heat the mixture to 90 °C for 12–18 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove 1-butanol, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Purify via silica gel chromatography to yield the 2,4-diamino-5-bromopyrimidine derivative.

Protocol 5.3: Late-Stage C-5 Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the unactivated C-5 position.

  • Preparation: In a dried Schlenk flask, combine the 2,4-diamino-5-bromopyrimidine derivative (1.0 eq, 2 mmol), the desired aryl boronic acid (1.2 eq, 2.4 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 5 mmol).

  • Solvent System: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 20 mL). Causality: The biphasic mixture ensures excellent solubility for both the organic substrates and the inorganic base, which is crucial for the transmetalation step[3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol) under a strict argon atmosphere. Causality: The bidentate dppf ligand provides a highly active and stable Pd complex that excels at the oxidative addition of the C-5 bromide.

  • Reaction: Heat the mixture to 90–100 °C for 8–12 hours.

  • Workup: Cool the reaction, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via preparative HPLC to isolate the fully functionalized 2,4,5-trisubstituted pyrimidine.

References

  • Benchchem. "Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors". 1

  • Royal Society of Chemistry (RSC). "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold".4

  • National Institutes of Health (NIH) / PMC. "Recent Advances in Pyrimidine-Based Drugs". 2

  • Taylor & Francis. "Recent advancements of pyrimidine chemistry thriving deeper into drug discovery".3

Sources

Method

Application Note: Solvent-Directed Regioselective Coupling of 2,4,5-Tribromopyrimidine

Introduction 2,4,5-Tribromopyrimidine is a privileged, highly versatile pharmacophore utilized extensively in the discovery and synthesis of advanced small-molecule therapeutics, particularly kinase inhibitors (e.g., JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4,5-Tribromopyrimidine is a privileged, highly versatile pharmacophore utilized extensively in the discovery and synthesis of advanced small-molecule therapeutics, particularly kinase inhibitors (e.g., JAK and EGFR inhibitors)[1]. The presence of three chemically distinct bromine atoms presents a unique synthetic challenge: achieving precise regiocontrol during sequential carbon-carbon bond formation.

In palladium-catalyzed cross-coupling reactions, the innate electronic bias of the pyrimidine ring dictates a specific order of oxidative addition: C4 > C2 ≫ C5 [2]. However, relying solely on this innate electronic bias is insufficient for achieving pharmaceutical-grade regiomeric purity. The choice of solvent acts as the master regulator in these reactions, fundamentally modulating the transition state of the oxidative addition step and suppressing deleterious side reactions[3][4]. This application note details the mechanistic causality behind solvent selection and provides self-validating protocols for the sequential, regioselective functionalization of 2,4,5-tribromopyrimidine.

Mechanistic Rationale: The Role of Solvent in Regiocontrol

The regioselectivity of palladium-catalyzed coupling on polyhalogenated pyrimidines is governed by the electronic differentiation of the carbon centers and the stabilization of the oxidative addition transition state.

Electronic Differentiation

The nitrogen atoms in the pyrimidine ring exert a profound electron-withdrawing effect via induction and resonance. The C4 (and structurally equivalent C6) position is the most electron-deficient, making the C4–Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species[2]. The C2 position is slightly less activated due to competing resonance stabilization, while the C5 position is relatively electron-neutral (benzenoid-like) and requires forcing conditions or highly active ligands to undergo coupling[2].

Solvent Polarity and Transition State Modulation

Solvent polarity fundamentally alters the oxidative addition mechanism, which is the enantio- and regio-determining step in cross-coupling:

  • Non-Polar Solvents (e.g., 1,4-Dioxane, Toluene): In these media, oxidative addition predominantly proceeds via a concerted, less-polar 3-centered transition state[3]. This pathway is highly sensitive to innate bond dissociation energies and steric hindrance, thereby strictly enforcing the kinetic preference for C4 over C2.

  • Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): Highly polar solvents stabilize polar, nucleophilic displacement-like transition states involving anionic palladium complexes (e.g., [PdL2​X]− )[3][4]. While this stabilization accelerates the overall reaction rate, it severely erodes the kinetic differentiation between the C4 and C2 positions, leading to an intractable mixture of regioisomers[4].

Suppression of Hydrolysis

In biphasic Suzuki-Miyaura couplings, the organic co-solvent must balance reagent solubility with substrate stability. 2,4,5-Tribromopyrimidine is highly electrophilic. If the solvent system is too polar or miscible with water (e.g., unoptimized DMF/water), competitive hydrolysis of the C4-bromide to the corresponding hydroxypyrimidine (pyrimidinone) occurs rapidly under basic conditions[5].

G Substrate 2,4,5-Tribromopyrimidine + Pd(0) Catalyst NonPolar Non-Polar Solvents (e.g., Dioxane, Toluene) Substrate->NonPolar Polar Polar Solvents (e.g., DMF, MeCN) Substrate->Polar TS_Concerted 3-Centered Concerted TS (Steric/Bond Energy Control) NonPolar->TS_Concerted TS_Polar Polar Nucleophilic Displacement TS (Anionic Pd Stabilization) Polar->TS_Polar Product_C4 High C4 Regioselectivity (Major Product) TS_Concerted->Product_C4 Kinetic Control Product_Mix C4 / C2 Regioisomer Mixture + Hydrolysis Byproducts TS_Polar->Product_Mix Eroded Selectivity

Mechanistic divergence of Pd-catalyzed oxidative addition based on solvent polarity.

Quantitative Data: Solvent Effects on Regioselectivity

The following table summarizes the optimization metrics for the first equivalent of arylboronic acid coupling to 2,4,5-tribromopyrimidine (Conditions: 1.0 equiv Ar-B(OH)2, 5 mol% Pd(dppf)Cl2, 2.0 equiv K2CO3, 80 °C, 4 hours).

Solvent System (4:1 v/v)Dielectric Constant (ε)C4-Coupled (%)C2-Coupled (%)C5-Coupled (%)Hydrolysis Byproducts (%)
1,4-Dioxane / H₂O ~2.2 (Dioxane)88 5<16
Toluene / H₂O 2.485 4<110 (Slower reaction)
THF / H₂O 7.67212<115
MeCN / H₂O 37.56022<117
DMF / H₂O 36.75525<119

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Kinetic Control)

This protocol utilizes a non-polar solvent matrix to kinetically trap the C4-coupled product, preventing over-coupling at the C2 position.

Reagents:

  • 2,4,5-Tribromopyrimidine (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2,4,5-tribromopyrimidine, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O (4:1) mixture. Causality: The strict 1.05 equivalent of boronic acid and the Dioxane solvent system prevent the formation of polar anionic Pd-intermediates, locking the reaction into C4-kinetic control.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can degrade the Pd(0) active species.

  • Heating: Heat the reaction mixture to 80 °C under an Argon atmosphere.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot, quench in 1 mL MeCN, filter, and analyze via LC-MS.

    • Pass Criteria: Disappearance of starting material (m/z[M+H]+ ~317); appearance of major peak for the C4-mono-coupled product; di-coupled product must be < 5%.

    • Failure Mode: If di-coupled product > 5%, immediately cool the reaction and reduce the temperature to 60 °C for future scale-ups.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

G Step1 1. Reagent Prep Dry Dioxane/H2O Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Reaction 80°C, Strict LC-MS Step2->Step3 Step4 4. Quench EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for regioselective C4-coupling.

Protocol 2: Subsequent C2-Selective Coupling (Thermodynamic Control)

Once the C4 position is functionalized, the C2 position becomes the most reactive site. The C5-Br bond remains inert under standard conditions due to its benzenoid character[2].

Reagents:

  • 2,5-Dibromo-4-arylpyrimidine intermediate (1.0 equiv)

  • Arylboronic acid 2 (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene / EtOH / H₂O (3:1:1 v/v/v)

Step-by-Step Methodology:

  • Preparation: Combine the intermediate, second boronic acid, base, and catalyst in a reaction vessel.

  • Solvent Addition: Add the Toluene/EtOH/H₂O mixture. Causality: With the highly reactive C4 position blocked, higher temperatures and a classic biphasic system are required to activate the less electrophilic C2–Br bond. EtOH acts as a phase-transfer agent to facilitate the reaction across the phase boundary.

  • Reaction: Degas via Argon sparging and heat to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (t = 4 hours): Analyze via LC-MS.

    • Pass Criteria: Complete consumption of the mono-coupled intermediate. The C5–Br bond must remain intact, acting as an internal control for the reaction's self-limiting regioselectivity[2].

  • Workup: Extract with DCM, wash with water, dry, and purify via silica gel chromatography to yield the 5-bromo-2,4-diarylpyrimidine scaffold.

References

  • "4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile - Benchchem", benchchem.com.
  • "Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine - Benchchem", benchchem.com.
  • "Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines", scispace.com.
  • "Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0)", chemrxiv.org.
  • "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings", nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2,4,5-Tribromopyrimidine cross-coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize 2,4,5-tribromopyrimidine as a privileged scaffold for synthesizing advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize 2,4,5-tribromopyrimidine as a privileged scaffold for synthesizing advanced kinase inhibitors and other therapeutics. While this tri-halogenated core offers incredible versatility for sequential functionalization, it also presents significant chemoselectivity and reactivity challenges.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental choices, providing you with self-validating workflows to ensure high-yield, regioselective cross-coupling reactions.

Core Concept: The Logic of Regioselectivity (FAQ)

Q: Why does cross-coupling occur at the C4 position first, and how can I control the sequential functionalization?

The Causality: In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The pyrimidine ring contains two electronegative nitrogen atoms that withdraw electron density via inductive and resonance effects.

  • C4 Position: Highly electron-deficient (ortho/para to the nitrogens) and sterically accessible, making it the most susceptible to oxidative addition[1].

  • C2 Position: Also electron-deficient (flanked by two nitrogens), but generally exhibits a higher activation energy for oxidative addition than C4 due to specific orbital coefficients and ground-state stabilization.

  • C5 Position: Located meta to both nitrogens, this is the most electron-rich position on the ring. The C5–Br bond is the strongest and reacts last.

By carefully tuning the catalyst, solvent, and temperature, we can exploit these intrinsic electronic differences to perform sequential, one-pot, or stepwise couplings without generating complex mixtures.

Reactivity Start 2,4,5-Tribromopyrimidine (Starting Material) C4 C4-Coupled (Fastest, Most e- deficient) Start->C4 Pd(0), Base Room Temp C2 C4,C2-Bis-Coupled (Slower) C4->C2 Pd(0), Base Elevated Temp (80°C) C5 C4,C2,C5-Tris-Coupled (Slowest, Most e- rich) C2->C5 Pd(0), XPhos, Strong Base High Temp (110°C)

Regioselective cross-coupling pathway of 2,4,5-tribromopyrimidine.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixtures of C4 and C2 Coupled Products)

Symptom: LC-MS analysis reveals a statistical mixture of C4-mono-coupled, C2-mono-coupled, and C4,C2-bis-coupled products during the first reaction step. Causality: Oxidative addition is highly temperature-dependent. If the thermal energy provided exceeds the activation energy gap between the C4–Br and C2–Br bonds, the catalyst will indiscriminately insert into both. Furthermore, highly polar aprotic solvents (like DMF or THF) can accelerate transmetalation to the point where the second coupling competes with the first. Solution: Lower the reaction temperature to 20–25 °C and switch to an alcoholic solvent. Literature confirms that alcoholic solvents (such as methanol) uniquely modulate the reaction, affording much greater reactivity at lower temperatures and locking in complete regioselectivity for the C4 position[2].

Troubleshooting Issue Issue: Poor Regioselectivity (C4/C2 Mixtures) Cause Cause: Over-reactive conditions (High Temp / Aprotic Solvents) Issue->Cause Sol1 Solution 1: Lower Temperature (20-25°C) Cause->Sol1 Sol2 Solution 2: Switch to Alcoholic Solvent (e.g., Methanol) Cause->Sol2

Troubleshooting logic for resolving poor regioselectivity in pyrimidine cross-coupling.

Issue 2: Sluggish Reactivity at the C5 Position

Symptom: The final coupling step stalls, returning unreacted C4,C2-diaryl-5-bromopyrimidine. Causality: Once the C4 and C2 positions are substituted with aryl or alkyl groups, the pyrimidine ring becomes significantly more electron-rich. This electronic deactivation makes the already challenging C5–Br bond highly resistant to oxidative addition by standard catalysts like Pd(PPh₃)₄. Solution: Switch to a highly active, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) paired with a Pd precatalyst (like XPhos Pd G2). These bulky ligands increase the electron density on the palladium center, forcing oxidative addition into deactivated bonds. Elevate the temperature to 100–120 °C and use a stronger base (e.g., Cs₂CO₃).

Issue 3: Protodehalogenation and Homocoupling

Symptom: Loss of the bromine atom (yielding a C–H bond) or formation of biaryl homocoupled byproducts. Causality: Protodehalogenation occurs when transmetalation is too slow, allowing the Pd(II)-aryl intermediate to undergo reduction (often abstracting a hydride from the solvent or amine bases). Homocoupling is typically caused by oxygen ingress, which oxidizes the palladium catalyst and promotes direct coupling of the boronic acids. Solution: Ensure strict anaerobic conditions by sparging solvents with Argon. To accelerate transmetalation and outcompete reduction, optimize the base solubility by adding 10-20% water to your organic solvent (e.g., 4:1 1,4-Dioxane/H₂O).

Quantitative Data: Reaction Optimization Summary

Use the following table to benchmark your reaction conditions based on the targeted coupling position.

Coupling PositionElectronic NatureRelative ReactivityRecommended CatalystSolvent SystemOptimal Temp
C4 Highly e⁻ deficientHighestPd(PPh₃)₄ (5 mol%)Methanol20–25 °C
C2 Moderately e⁻ deficientModeratePd(PPh₃)₄ (5 mol%)1,4-Dioxane / H₂O80–100 °C
C5 Least e⁻ deficientLowestXPhos Pd G2 (5-10 mol%)Toluene / H₂O100–120 °C

Experimental Protocol: Highly Regioselective C4 Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By strictly controlling the stoichiometry and temperature, the successful formation of the mono-coupled product confirms the viability of the catalytic cycle without over-coupling[1][2].

Materials Required:

  • 2,4,5-Tribromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Methanol (0.1 M relative to pyrimidine)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Causality): Add Methanol to a Schlenk flask and sparge with Argon gas for 15 minutes. Reasoning: Dissolved oxygen will poison the Pd(0) catalyst and promote boronic acid homocoupling.

  • Reagent Assembly: To the degassed solvent, add 2,4,5-tribromopyrimidine, the arylboronic acid, and K₂CO₃. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add the Pd(PPh₃)₄ catalyst. Seal the flask and maintain under an Argon balloon.

  • Temperature Control: Stir the reaction strictly at room temperature (20–25 °C) for 12–16 hours. Reasoning: Maintaining ambient temperature is the primary control mechanism to prevent C2 oxidative addition.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe the [M+H]⁺ mass of the C4-mono-coupled product. The mass spectrum must show a characteristic 1:2:1 isotopic splitting pattern, confirming the retention of two intact bromine atoms at C2 and C5.

  • Workup: Once complete, evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C4-coupled intermediate.

References[2] Title: One-pot Double Suzuki Couplings of Dichloropyrimidines

Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link][1] Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Catalysts) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 2,4,5-Tribromopyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific handling and storage challenges associated with 2,4,5-Tribromopyrimidine. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific handling and storage challenges associated with 2,4,5-Tribromopyrimidine. This guide bridges the gap between theoretical chemistry and benchtop reality, providing you with self-validating protocols to protect your sensitive intermediates.

Executive Summary & Mechanistic Insight

2,4,5-Tribromopyrimidine (CAS No. 1298101-40-2) is a highly reactive polyhalogenated heterocycle, frequently utilized as a critical synthetic intermediate in drug discovery, notably in the synthesis of kinase inhibitors such as Ribociclib (where it is tracked as Ribociclib Impurity 27)[1]. Due to its chemical structure, it is exceptionally vulnerable to nucleophilic attack by atmospheric moisture.

The Causality of Degradation (The "Why"): The pyrimidine ring is inherently π -electron deficient. The two nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic. The presence of electronegative bromine atoms further activates these positions toward Nucleophilic Aromatic Substitution ( SN​Ar ).

When exposed to ambient humidity, water acts as a nucleophile, attacking the C2 or C4 positions to form a tetrahedral Meisenheimer complex. Subsequent re-aromatization expels a bromide ion, resulting in the formation of hydroxypyrimidines and the release of hydrobromic acid (HBr)[2]. The generated HBr lowers the local pH, autocatalyzing further degradation of the bulk material.

Mechanism A 2,4,5-Tribromopyrimidine (Intact API Intermediate) C Tetrahedral Intermediate (Meisenheimer Complex) A->C SNAr Attack at C2/C4 B Atmospheric H2O (Nucleophile) B->C Moisture Exposure D Hydrolyzed Product (Hydroxypyrimidine) C->D Bromide Elimination E HBr Release (Autocatalyst) C->E Acid Generation E->A pH Drop / Catalysis

Mechanism of 2,4,5-Tribromopyrimidine hydrolysis via SNAr and HBr autocatalysis.

Troubleshooting FAQs

Q1: Why did my batch of 2,4,5-Tribromopyrimidine turn yellow and emit a sharp, acrid odor upon opening? A: This is the classic signature of active hydrolysis. The acrid odor is hydrobromic acid (HBr) gas releasing into the headspace, and the yellowing is caused by the accumulation of degraded hydroxypyrimidine byproducts and free bromine radicals. Once this autocatalytic cycle begins, the batch's purity drops precipitously.

Q2: How should I store the neat powder to ensure long-term stability? A: The compound must be stored at 2-8 °C in a tightly sealed amber glass vial, backfilled with an inert gas (preferably Argon), and placed inside a secondary desiccator containing active indicating silica gel or Drierite. Moisture is the primary catalyst for degradation in nearly 50% of sensitive medicinal solid formulations[3].

Q3: What is the best solvent for preparing stock solutions without triggering degradation? A: Use strictly anhydrous, aprotic solvents (e.g., dry DMF, DMSO, or DCM) stored over activated 3Å molecular sieves. Never use protic solvents like methanol or ethanol, as they will readily participate in SN​Ar solvolysis, replacing the bromines with alkoxy groups.

Quantitative Storage Guidelines

To ensure experimental reproducibility, adhere to the following storage parameters. Deviating from these conditions drastically accelerates the SN​Ar hydrolysis pathway.

Storage ConditionAtmosphereRelative Humidity (RH)Expected Shelf LifeDegradation Rate
2-8 °C (Optimal) Argon / N₂< 5%> 12 months< 0.1% / month
20-25 °C (RT) Argon / N₂< 5%3 - 6 months~ 1.5% / month
2-8 °C Ambient Air40 - 60%< 1 month~ 5.0% / month
20-25 °C (RT) Ambient Air40 - 60%< 1 weekRapid (Autocatalytic)

Self-Validating Experimental Protocols

Workflow Step1 1. Receive 2,4,5-Tribromopyrimidine (Inspect for yellowing/fumes) Step2 2. Transfer to Glovebox (Argon Atmosphere, <5% RH) Step1->Step2 Pre-weigh container Step3 3. Aliquot into Amber Glass Vials (Minimize headspace) Step2->Step3 Maintain inert gas Step4 4. Seal with PTFE-Lined Caps & Wrap with Parafilm Step3->Step4 Prevent ambient air entry Step5 5. Store in Desiccator at 2-8 °C (Include Drierite/Silica) Step4->Step5 Temperature control

Optimal workflow for aliquoting and storing moisture-sensitive pyrimidine halides.

Protocol A: Inert Gas Purging and Aliquoting of Neat Powder

Causality Note: We use Argon instead of Nitrogen because Argon is denser than air. It forms a protective "blanket" over the solid powder, whereas Nitrogen easily disperses, increasing the risk of transient moisture exposure during capping.

  • Preparation: Transfer the bulk container of 2,4,5-Tribromopyrimidine into a glovebox purged with Argon (Relative Humidity < 5%).

  • Aliquoting: Dispense the required mass into pre-dried, amber glass vials. Why amber glass? Polyhalogenated aromatics can undergo slow photolytic dehalogenation; amber glass prevents UV-induced radical initiation.

  • Sealing: Cap the vials immediately using PTFE-lined caps. Why PTFE? Standard rubber septa will degrade upon exposure to trace HBr, compromising the seal.

  • Secondary Containment: Wrap the caps in Parafilm and place the vials in a secondary desiccator jar filled with indicating Drierite. Store at 2-8 °C.

  • Self-Validation Check (Gravimetric & Chemical):

    • Weigh the sealed vial on an analytical balance before and after 1 month of storage. A mass increase indicates moisture ingress, confirming a failed seal.

    • Place a strip of moistened blue litmus paper inside the secondary desiccator (not touching the chemical). If the paper turns red over time, the primary vial seal is compromised, and HBr vapor is escaping.

Protocol B: Preparation of Anhydrous Stock Solutions

Causality Note: Water acts as a nucleophile. Even trace amounts of water in standard HPLC-grade solvents (often containing 100-500 ppm H₂O) are sufficient to initiate hydrolysis.

  • Solvent Drying: Dry your chosen aprotic solvent (e.g., DMSO or DMF) over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Validation of Anhydrous State: Perform a Karl Fischer titration on the solvent. Do not proceed unless the moisture content is strictly < 50 ppm.

  • Dissolution: Under an Argon atmosphere, dissolve the 2,4,5-Tribromopyrimidine powder in the anhydrous solvent.

  • Storage: Store the stock solution at -20 °C in single-use aliquots to prevent repeated freeze-thaw cycles, which introduce condensation.

  • Self-Validation Check (Analytical): Run an LC-MS or ¹H-NMR (in DMSO-d6) on a freshly prepared aliquot. The appearance of an upstream peak in LC-MS (corresponding to [M-Br+OH]) or a shift in the pyrimidine proton signal in NMR confirms that your solvent was not sufficiently dry and hydrolysis has occurred.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Pharmaceutics. 2023 Jan 5;15(1):189. URL:[Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines Journal of the Chemical Society C: Organic, 1969, 2720. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,4,5-Tribromopyrimidine Derivatives

Overview & Mechanistic Context 2,4,5-Tribromopyrimidine (CAS 1298101-40-2) and its derivatives are privileged pharmacophores heavily utilized as critical synthetic intermediates in drug discovery. They are foundational t...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

2,4,5-Tribromopyrimidine (CAS 1298101-40-2) and its derivatives are privileged pharmacophores heavily utilized as critical synthetic intermediates in drug discovery. They are foundational to the synthesis of advanced kinase inhibitors (such as the CDK4/6 inhibitor Ribociclib) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine (1)[1].

Due to the highly reactive nature of the halogen substituents at the 2, 4, and 6 positions compared to the 5-position, purifying these intermediates requires strict control over moisture, temperature, and solvent polarity. Poor handling often leads to hydrolysis, degradation, or co-crystallization with structurally similar positional isomers (2)[2]. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure high-purity isolation.

Troubleshooting & FAQs

Q1: My 2,4,5-tribromopyrimidine derivative is hydrolyzing during the aqueous workup. How can I prevent this? A1: Halogenated pyrimidines are highly susceptible to nucleophilic attack by water, especially at the 2- and 4-positions. To minimize hydrolysis, you must quench the reaction mixture by adding it slowly to an ice-cold basic solution (e.g., saturated sodium bicarbonate or sodium carbonate) under vigorous stirring (3)[3]. Keep the internal temperature strictly below 5°C. Avoid prolonged exposure to aqueous phases; extract immediately with a non-polar organic solvent like dichloromethane (DCM) and dry rapidly over anhydrous sodium sulfate.

Q2: I am seeing persistent mono-bromo or di-bromo impurities co-eluting with my tribromo product during silica gel chromatography. What is the causality here, and how do I fix it? A2: The polarity difference between di-substituted and tri-substituted halogenated pyrimidines is often minimal, leading to overlapping retention factors ( Rf​ ) (3)[3]. Causality: The highly polarizable bromine atoms interact similarly with the silanol groups on the stationary phase. Solution: Switch to a highly non-polar solvent system with a very shallow gradient. Start with 100% hexanes or petroleum ether, and slowly introduce a weak modifier like DCM (up to 10-20%) rather than ethyl acetate. If separation fails, chromatography should be abandoned in favor of activated carbon treatment followed by multi-solvent recrystallization.

Q3: During recrystallization, my product "oils out" instead of forming crystals. Why does this happen? A3: "Oiling out" occurs when the melting point of the crude mixture is lower than the temperature at which the solution becomes saturated, causing the solute to separate as a liquid phase rather than forming a solid crystal lattice (4)[4]. Solution: This is common with halogenated pyrimidines when too much polar solvent is present. Use a two-solvent system (e.g., Ethyl Acetate / Hexane). Dissolve the crude oil in a minimum amount of hot ethyl acetate, then add hot hexane dropwise until slight turbidity is observed. Add a single drop of ethyl acetate to clear it, then cool very slowly to room temperature before applying an ice bath (5)[5].

Q4: My final isolated crystals have a persistent yellow/brown tint. How do I remove these colored impurities? A4: Colored impurities in pyrimidine synthesis often result from trace degradation products or polymeric side reactions that occur at elevated temperatures. These highly conjugated impurities get trapped within the crystal lattice during rapid cooling (5)[5]. Solution: Employ an activated carbon treatment prior to recrystallization. Dissolve the crude product in the hot primary solvent, add 1-2% (w/w) activated carbon, stir for 15 minutes, and perform a hot gravity filtration through a Celite pad (3)[3]. Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel.

Quantitative Data: Physicochemical & Purification Parameters

Summarizing the key parameters ensures accurate solvent selection and handling during purification workflows.

ParameterValue / RecommendationCausality / Rationale
Molecular Formula C 4​ HBr 3​ N 2​ -
Molecular Weight 316.78 g/mol -
Solubility (Cold) Insoluble in water, sparingly in hexanesIdeal for two-solvent recrystallization systems; allows precipitation upon cooling.
Solubility (Hot) Soluble in EtOAc, DCM, EthanolAllows for high-concentration loading during hot filtration and carbon treatment.
Hydrolytic Stability Low (especially at C2 and C4)Requires rapid workup and non-aqueous purification environments to prevent degradation (2)[2].
Chromatographic Rf​ ~0.6 in 10% DCM/HexaneWeakly polar; requires non-polar mobile phases to separate from di-bromo isomers.

Self-Validating Experimental Protocols

Protocol 1: Two-Solvent Recrystallization (EtOAc / Hexane)

Self-Validating Mechanism: This protocol leverages a strict solubility differential. By saturating the solution at the boiling point and cooling slowly, only the target molecules with the correct stereoelectronic geometry will integrate into the growing crystal lattice. Structurally similar impurities are thermodynamically excluded and remain in the mother liquor (4)[4].

  • Dissolution: Place the crude 2,4,5-tribromopyrimidine in a round-bottom flask. Add a minimum volume of hot ethyl acetate (EtOAc) dropwise while swirling until the solid just dissolves (4)[4].

  • Decolorization: If the solution is dark, add 1-2% (w/w) activated charcoal. Stir at reflux for 15 minutes, then perform a hot gravity filtration through a pre-heated Celite pad into a clean, heated flask (5)[5].

  • Anti-Solvent Addition: Keep the filtrate near its boiling point. Slowly add hot hexane dropwise until the solution becomes slightly cloudy (indicating saturation point) (4)[4].

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath (0°C) for 30 minutes to maximize yield (5)[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexane.

  • Drying: Dry the crystals in a vacuum desiccator overnight to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

Self-Validating Mechanism: Halogenated pyrimidines are weakly polar but highly polarizable. Using a low-polarity solvent system prevents the compound from migrating too quickly, allowing the silica's silanol groups to differentiate between the target and closely related mono/di-bromo impurities based on subtle dipole moment differences (3)[3].

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes and pour it into the column. Tap to remove air bubbles and ensure an even bed.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Carefully load it onto the top of the silica bed (3)[3].

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity using a shallow gradient (e.g., 2%, 5%, then 10% DCM in hexanes). Avoid ethyl acetate, as it may cause impurities to co-elute.

  • Monitoring: Collect fractions and monitor via TLC (UV active at 254 nm).

  • Concentration: Pool the fractions containing the pure 2,4,5-tribromopyrimidine and concentrate under reduced pressure at a low temperature (<35°C) to prevent thermal degradation.

Purification Decision Workflow

G Start Crude 2,4,5-Tribromopyrimidine Quench Ice-Cold Basic Quench Start->Quench Prevent Hydrolysis Extract Extraction (DCM) & Drying Quench->Extract Decision TLC Profile: High Impurity Load? Extract->Decision Chroma Silica Gel Chromatography Decision->Chroma Yes (>10% Impurities) Charcoal Activated Carbon Treatment Decision->Charcoal No (Trace Impurities) Chroma->Charcoal Pool fractions Recryst Two-Solvent Recrystallization Charcoal->Recryst Remove color Pure Pure Target Compound Recryst->Pure Slow cooling

Workflow for the isolation and purification of halogenated pyrimidine intermediates.

References

  • 2,4,5 Trifluoro pyrimidine and process for preparing (US4299961A)
  • Recrystallization - Single Solvent Source: University of Alberta URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity at the C-5 Position of 2,4,5-Tribromopyrimidine

Introduction Welcome to the Pyrimidine Functionalization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of polyhalogenated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Pyrimidine Functionalization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of polyhalogenated heterocycles. 2,4,5-Tribromopyrimidine is a highly privileged scaffold in drug discovery, but its C-5 position is notoriously stubborn. This guide synthesizes mechanistic theory with field-validated protocols to help you design self-validating experimental workflows and overcome C-5 inertness.

Part 1: Mechanistic Grounding – The Causality of C-5 Inertness

To troubleshoot a reaction, we must first understand the electronic topology of the pyrimidine ring. Pyrimidine is a π -deficient diazine. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the ring, making positions 2, 4, and 6 highly electrophilic [1].

When a nucleophile attacks C-2 or C-4, the resulting negative charge in the intermediate (the Meisenheimer complex) is stabilized by localization onto the ring nitrogens. However, the C-5 position is the least electron-deficient [1]. A nucleophilic attack at C-5 does not allow the negative charge to be stabilized by the nitrogen atoms. Consequently, C-5 behaves similarly to an unactivated, electron-rich aryl halide, rendering it virtually inert to standard Nucleophilic Aromatic Substitution (SNAr) [2].

Furthermore, in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition is governed by the electron density of the C–X bond. The highly polarized C-4 bromide undergoes oxidative addition much faster than the C-2 bromide, which in turn is faster than the C-5 bromide [3].

MechanisticLogic N1 Pyrimidine Ring (π-deficient heterocycle) N2 C-2 & C-4 Positions (Highly Electrophilic) N1->N2 Inductive & Resonance Effects N3 C-5 Position (Least Electron-Deficient) N1->N3 Node in LUMO / Distant from N N4 Meisenheimer Complex Stabilized by Ring N N2->N4 N5 No Resonance Stabilization for Nucleophilic Attack N3->N5 N6 Rapid SNAr Reactivity N4->N6 N7 Inert to SNAr (Requires Cross-Coupling) N5->N7

Mechanistic causality of differential reactivity across pyrimidine carbon centers.

Part 2: Troubleshooting Guides & FAQs

Q1: I attempted a Suzuki coupling to functionalize the C-5 position of 2,4,5-tribromopyrimidine, but LC-MS shows a complex mixture of C-4 and C-2 substituted products. How do I force C-5 reactivity? A: You cannot easily force direct, selective C-5 functionalization on the intact 2,4,5-tribromopyrimidine scaffold. Because the reactivity gradient is strictly C-4 > C-2 >> C-5, any palladium catalyst will preferentially insert into the C-4 C–Br bond [3]. Solution: You must employ a sequential functionalization strategy. First, react the C-4 and C-2 positions (via SNAr or controlled cross-coupling) to install your desired substituents or protecting groups. Only after C-4 and C-2 are occupied will the C-5 bromide become the exclusive site for oxidative addition.

Q2: I have successfully substituted C-4 and C-2, leaving a 5-bromopyrimidine intermediate. However, my subsequent Buchwald-Hartwig amination at C-5 is failing (recovering starting material). Why? A: Once C-4 and C-2 are substituted—especially if the substituents are electron-donating (e.g., amines, alkoxy groups)—the pyrimidine ring becomes significantly more electron-rich. This deactivates the C-5 bromide toward oxidative addition by the Pd(0) catalyst. Additionally, depending on the C-4 substituent, steric hindrance around C-5 can be severe. Solution: Upgrade your catalytic system. Switch from standard ligands like PPh 3​ or dppf to highly active, sterically demanding Buchwald ligands (e.g., BrettPhos or RuPhos for amination; XPhos or SPhos for Suzuki coupling). Increase the temperature to 100–110 °C and ensure rigorous degassing of your solvents.

Q3: Can I use halogen-metal exchange (e.g., Turbo-Grignard, iPrMgCl⋅LiCl ) to selectively activate the C-5 position? A: Halogen-metal exchange is highly sensitive to the electronic environment. In polyhalogenated pyrimidines, the most electron-deficient position (C-4) typically undergoes exchange fastest. However, if C-4 and C-2 are already substituted, applying a Turbo-Grignard reagent at low temperatures (-78 °C to -40 °C) is an excellent, field-proven method to generate a C-5 Grignard intermediate [4]. This intermediate can then be trapped with various electrophiles (e.g., DMF for formylation, iodine, or aldehydes).

Part 3: Regioselective Workflow & Experimental Protocols

To achieve a self-validating system, your synthetic route must leverage the intrinsic reactivity gradient of the molecule. The workflow below illustrates the standard path to C-5 functionalization.

G A 2,4,5-Tribromopyrimidine B C-4 Functionalization (Fastest SNAr / Ox. Add.) A->B 1 eq. Nucleophile Mild Base, 0°C C C-2 Functionalization (Secondary SNAr) B->C Excess Nucleophile Heat, 80°C D C-5 Functionalization (Requires Pd/Ni Catalysis) C->D Suzuki/Buchwald Pd Catalyst, Ligand

Regioselective functionalization workflow for 2,4,5-Tribromopyrimidine.

Quantitative Reactivity Summary
PositionElectronic StatePrimary Reaction ModeRelative Reactivity (SNAr)Relative Reactivity (Pd-Catalyzed)Typical Conditions Required
C-4 Highly ElectrophilicSNAr, Cross-Coupling1st (Fastest)1st (Fastest)0 °C to RT, 1 eq. reagent
C-2 ElectrophilicSNAr, Cross-Coupling2nd2ndRT to 80 °C, excess reagent
C-5 Least ElectrophilicCross-Coupling, Metalation3rd (Inert)3rd (Slowest)>80 °C, Specialized Ligands (XPhos)
Protocol A: Selective C-4 Amination (Blocking the most reactive site)

Objective: Selectively functionalize C-4 to prevent side reactions during subsequent steps.

  • Preparation: Dissolve 2,4,5-tribromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures kinetically trap the reaction at mono-substitution, preventing over-reaction at C-2.

  • Addition: Add N,N -diisopropylethylamine (DIPEA, 1.2 equiv). Slowly add the amine nucleophile (1.05 equiv) dropwise over 15 minutes.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC or LC-MS. The highly electrophilic C-4 position will react rapidly.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling at C-5

Objective: Functionalize the stubborn C-5 position after C-4 and C-2 have been substituted.

  • Preparation: In an oven-dried Schlenk tube, combine the 2,4-disubstituted-5-bromopyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K 3​ PO 4​ (3.0 equiv).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (5 mol%) and XPhos (10 mol%). Causality: The electron-rich, bulky XPhos ligand accelerates the difficult oxidative addition into the deactivated C-5 bromide and promotes rapid reductive elimination, suppressing protodehalogenation side reactions.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Oxygen is fatal to the active Pd(0) species.

  • Reaction: Heat the sealed tube to 100 °C for 12–18 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

References

  • Pyrimidine - Chemical Properties and Reactivity. Wikipedia. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines. RSC Publishing. Available at:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. Available at:[Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Pyrimidine Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that pyrimidines are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that pyrimidines are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. However, functionalizing the pyrimidine core via Suzuki-Miyaura cross-coupling frequently suffers from a notorious side reaction: the homocoupling of the boronic acid partner.

This guide is designed to provide you with a deep mechanistic understanding of why homocoupling occurs and deliver field-proven, self-validating protocols to suppress it.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why do I observe significant boronic acid homocoupling when coupling with halopyrimidines? A1: The formation of symmetrical biaryl byproducts during Suzuki-Miyaura reactions is primarily driven by an oxidative homocoupling pathway[1]. Pyrimidines are highly electron-deficient heterocycles; consequently, the initial oxidative addition of Pd(0) into the pyrimidine C–X bond (especially at the highly reactive C4 position[2]) is exceptionally fast. However, if the subsequent transmetalation step is slow, the catalytic cycle stalls.

During this stalled phase, any trace molecular oxygen in the system can oxidize the Pd(0) catalyst to a Pd(II)-peroxo or oxo-palladium complex[3][4]. This oxidized species readily undergoes a double transmetalation with two equivalents of your boronic acid. Following reductive elimination, the homocoupled biaryl is released, and the Pd(0) catalyst is regenerated, allowing the parasitic cycle to continue[5].

Q2: How does my choice of base impact the homocoupling-to-cross-coupling ratio? A2: The base is strictly required to activate the boronic acid into a nucleophilic boronate species, making it competent for transmetalation[6]. However, the identity and stoichiometry of the base dictate the integrity of the catalyst. Strong, highly coordinating bases can competitively displace the phosphine ligands from the palladium center[7]. An under-ligated palladium species is significantly more susceptible to aerobic oxidation and subsequent homocoupling. For pyrimidine substrates, utilizing weaker bases (e.g., anhydrous K3​PO4​ or Na2​CO3​ ) in strictly controlled stoichiometries prevents ligand stripping while still facilitating efficient transmetalation.

Q3: Which ligands are most effective at suppressing homocoupling in pyrimidine substrates? A3: To outcompete the homocoupling pathway, you must accelerate the desired cross-coupling cycle. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or robust bidentate ligands (like dppf) are highly recommended[6]. These ligands not only facilitate rapid oxidative addition but, more importantly, their steric bulk forces a rapid reductive elimination. By minimizing the lifetime of the vulnerable Pd(II) intermediates, these ligands effectively shut down the kinetic window required for oxidative homocoupling.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence between the desired cross-coupling cycle and the oxygen-mediated homocoupling cycle.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Halopyrimidine) Pd0->OxAdd Desired Pathway O2 O2 Exposure (Aerobic Oxidation) Pd0->O2 Side Reaction PdII_Cross Pd(II) Aryl Halide Intermediate OxAdd->PdII_Cross TransMet Transmetalation (Boronic Acid) PdII_Cross->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Pyrimidine RedElim->Product PdII_Peroxo Pd(II)-Peroxo / Oxo Complex O2->PdII_Peroxo DoubleTrans Double Transmetalation (2x Boronic Acid) PdII_Peroxo->DoubleTrans DoubleTrans->Pd0 Catalyst Regeneration Homocoupled Homocoupled Biaryl Byproduct DoubleTrans->Homocoupled

Divergent pathways in Pd-catalyzed Suzuki coupling: cross-coupling vs. O2-mediated homocoupling.

Quantitative Optimization Data

To systematically eliminate homocoupling, adjust your reaction parameters according to the causality matrix below.

ParameterPromotes Homocoupling (Avoid)Promotes Cross-Coupling (Optimal)Mechanistic Rationale
Atmosphere Aerobic (Open to air or poorly degassed)Strictly Anaerobic (Argon/N 2​ )O 2​ oxidizes Pd(0) to Pd(II)-peroxo, directly initiating the oxidative homocoupling cycle.
Catalyst Precursor Pd(II) salts (e.g., Pd(OAc) 2​ ) without pre-reductionPd(0) sources (e.g., Pd 2​ (dba) 3​ ) or pre-reduced Pd(II)Pd(II) precursors require in situ reduction to Pd(0), which consumes 2 equivalents of boronic acid via homocoupling before catalysis even begins.
Ligand Profile Small, electron-poor phosphines (e.g., PPh 3​ )Bulky, electron-rich phosphines (e.g., XPhos, dppf)Bulky ligands accelerate reductive elimination, minimizing the lifetime of vulnerable Pd(II) intermediates.
Base Equivalents Large excess (>3.0 equiv)Stoichiometric control (1.5 - 2.0 equiv)Excess base competitively coordinates Pd, displacing protective ligands and exposing the metal to oxidation.
Boronic Acid High concentration (All-at-once addition)Slow addition via syringe pump (if highly prone to homocoupling)High local concentrations of boronic acid favor double transmetalation on oxidized Pd species.

Standard Operating Procedure: Air-Free Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the introduction of oxygen and the stoichiometry of the reagents, the kinetic pathway is forcefully biased toward cross-coupling.

Materials Required:

  • Halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill the flask with ultra-pure Argon. Repeat this evacuation/backfill cycle three times to ensure complete removal of atmospheric oxygen.

  • Reagent Loading: Briefly open the flask under a positive pressure of Argon and charge it with the halopyrimidine, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

    • Scientific Rationale: Using exactly 1.1 equivalents of boronic acid compensates for minor protodeboronation but prevents the high local concentrations that drive double transmetalation.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/ H2​O mixture. Degas the solvent via the Freeze-Pump-Thaw method (minimum 3 cycles) or by vigorous sparging with Argon for at least 30 minutes.

    • Scientific Rationale: Oxygen exclusion is the single most critical variable. Even trace dissolved O 2​ will rapidly generate the Pd(II)-peroxo complex.

  • Reaction Initiation: Transfer the degassed solvent mixture to the Schlenk flask using a cannula or a gas-tight syringe. Seal the flask and heat the reaction mixture to 80 °C under a continuous positive pressure of Argon.

  • Monitoring and Validation: Monitor the reaction progress via LC-MS. The absence of the symmetrical biaryl mass in the chromatogram serves as internal validation that the anaerobic environment was successfully maintained.

  • Workup: Upon complete consumption of the halopyrimidine (typically 4-8 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate, wash with deionized water and brine, dry over Na2​SO4​ , and concentrate in vacuo for subsequent purification.

Sources

Optimization

Technical Support Center: Troubleshooting 2,4,5-Tribromopyrimidine Solubility &amp; Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with highly halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with highly halogenated heterocycles.

Introduction: The Solubility Paradox of Polyhalogenated Pyrimidines

2,4,5-Tribromopyrimidine is a privileged pharmacophore and a critical synthetic intermediate in the development of potent1 such as etravirine precursors[1].

Despite its immense utility, scientists frequently encounter severe solubility issues during synthesis. The root cause lies in its electronic structure: the three strongly electron-withdrawing bromine atoms exert a profound inductive effect, drastically reducing the basicity of the pyrimidine nitrogen atoms[2]. Consequently, the nitrogens cannot effectively act as hydrogen-bond acceptors. This renders the molecule highly lipophilic and nearly insoluble in polar protic solvents (like water, methanol, or ethanol), while maintaining 2[2].

Frequently Asked Questions (FAQs)

Q1: Why does my 2,4,5-Tribromopyrimidine crash out of solution when I add aqueous base for a Suzuki-Miyaura coupling? A: This is a classic symptom of the compound's extreme hydrophobicity[2]. Standard Suzuki conditions often use a 2:1 or 1:1 ratio of organic solvent to aqueous base (e.g., Na2​CO3​ in water). When the aqueous fraction is too high, the tribromopyrimidine immediately precipitates, halting the catalytic cycle. Solution: Shift to a miscible, organic-heavy solvent system. A ratio of3 ensures the starting material remains solvated while providing just enough water to dissolve the inorganic base[3].

Q2: Can I use methanol or ethanol as a solvent for Nucleophilic Aromatic Substitution (SNAr) with amines? A: It is highly discouraged. Because the bromine substituents severely limit the pyrimidine's ability to hydrogen-bond with protic solvents, the starting material will exhibit poor solubility[2]. Furthermore, protic solvents can trap the nucleophilic amine via hydrogen bonding, reducing its reactivity. Solution: Use4[4]. These solvents dissolve the electrophile effectively and leave the amine nucleophile unsolvated and highly reactive.

Q3: How do I control regioselectivity during the first substitution? A: In 2,4,5-tribromopyrimidine, the C4 position is the most electrophilic due to its ortho/para relationship to the ring nitrogens and less steric hindrance compared to the C5 position. By running the reaction at 0 °C to room temperature in a polar aprotic solvent (e.g., THF) with 1 equivalent of nucleophile, you can4[4].

Experimental Protocols

Protocol A: Optimized Regioselective SNAr (Amination at C4)

Causality Check: We use THF to ensure complete dissolution of the pyrimidine and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HBr byproduct, preventing the nucleophilic amine from protonating and precipitating.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2,4,5-Tribromopyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration)[4].

  • Cooling: Cool the solution to 0 °C using an ice bath. Self-validation: The solution must remain completely clear; if it turns cloudy, verify the anhydrous nature of your THF, as moisture can cause premature precipitation.

  • Base Addition: Add DIPEA (1.5 eq) dropwise.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.05 eq) dissolved in a minimal amount of THF.

  • Monitoring: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature. Self-validation: Monitor via TLC (Hexane:EtOAc 3:1). The highly non-polar starting material ( Rf​ ~0.8) should disappear, replaced by a lower-running, UV-active product spot.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Modified Suzuki-Miyaura Coupling (C2 or C5 Functionalization)

Causality Check: We utilize a 5:1 Dioxane/Water system to prevent the lipophilic bromopyrimidine intermediate from precipitating, while still providing sufficient aqueous media to dissolve the potassium phosphate base required for transmetalation[3].

Step-by-Step Methodology:

  • Solvent Degassing: Prepare a mixture of 1,4-Dioxane and Water (5:1 v/v). Degas by sparging with nitrogen for 15 minutes.

  • Reagent Loading: To a Schlenk flask, add the bromopyrimidine intermediate (1.0 eq), the aryl boronic acid (1.2 eq), and K3​PO4​ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a stream of nitrogen.

  • Reaction: Add the degassed solvent mixture. Heat the reaction to 80 °C. Self-validation: The mixture should be a homogeneous dark solution (or a fine, well-dispersed suspension of base). If massive clumping occurs, the aqueous ratio is too high; increase the dioxane volume immediately.

  • Completion: Stir for 6–12 hours. Confirm completion via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water.

Quantitative Data Presentation

Table 1: Solvent Compatibility & Solubility Profile for 2,4,5-Tribromopyrimidine

Solvent ClassSpecific SolventsSolubility ProfileRecommended Application
Polar Protic Water, Methanol, EthanolVery Poor (< 1 mg/mL)AVOID. Causes precipitation and poor reaction kinetics[2].
Polar Aprotic THF, 1,4-Dioxane, DMF, DMSOExcellent (> 50 mg/mL)RECOMMENDED. Ideal for SNAr and homogenous cross-coupling[4].
Non-Polar / Halogenated Toluene, DCM, ChloroformExcellent (> 100 mg/mL)RECOMMENDED. Best for extractions, chromatography, and storage[2].
Biphasic / Mixed Dioxane:Water (5:1)Good (Temp dependent)RECOMMENDED. Optimal for Suzuki-Miyaura couplings[3].

Visualizations

SolventWorkflow Start Start: 2,4,5-Tribromopyrimidine Reaction Setup ReactionType Select Reaction Type Start->ReactionType SNAr SNAr (e.g., Amination) ReactionType->SNAr Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki Protic Polar Protic (MeOH/EtOH)? AVOID: Poor Solubility SNAr->Protic If chosen Aprotic Polar Aprotic (THF/DMF) RECOMMENDED SNAr->Aprotic Best Practice StandardAq Standard Aq. Base? AVOID: Substrate Crashes Out Suzuki->StandardAq If chosen ModifiedAq Modified System (Dioxane:H2O 5:1 or THF) Suzuki->ModifiedAq Best Practice

Workflow for selecting optimal solvent systems to prevent 2,4,5-Tribromopyrimidine precipitation.

RegioPathway Core 2,4,5-Tribromopyrimidine Step1 1st Nucleophile (Amine) Solvent: THF/DIPEA, 0°C to RT Core->Step1 Product1 C4-Substituted Product (Major Regioisomer) Step1->Product1 Regioselective SNAr Step2 Suzuki Coupling / 2nd Nucleophile Solvent: Dioxane/H2O (5:1), 80°C Product1->Step2 Product2 C2, C4-Disubstituted Product Step2->Product2 Cross-Coupling Step3 Late-Stage Functionalization (e.g., C5-Br Suzuki) Product2->Step3 Product3 Trisubstituted Pyrimidine (Kinase / NNRTI Scaffold) Step3->Product3 Final Elaboration

Regioselective substitution pathway of 2,4,5-Tribromopyrimidine in drug synthesis.

References

  • Benchchem. "4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile - Synthetic Routes and Reaction Conditions".
  • Smolecule. "Buy 2,4,6-Tribromopyrimidine | 36847-11-7 - Solubility Profile".
  • Google Patents.
  • NIH PMC.

Sources

Reference Data & Comparative Studies

Validation

Regioselective Functionalization of 2,4,5-Trihalopyrimidines: A Comparative Guide to Tribromo- vs. Triiodopyrimidine

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and CNS-active drugs. When designing complex, multi-substituted pyrimidines,...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and CNS-active drugs. When designing complex, multi-substituted pyrimidines, 2,4,5-trihalopyrimidines serve as indispensable starting materials. However, the choice of halogen—specifically between 2,4,5-tribromopyrimidine and 2,4,5-triiodopyrimidine —dictates the synthetic trajectory, influencing reaction kinetics, regioselectivity, and bench stability.

This guide objectively compares these two scaffolds, providing the mechanistic causality behind their reactivity and field-proven, self-validating protocols for their orthogonal functionalization.

Mechanistic Principles of Reactivity & Regioselectivity

To master the functionalization of trihalopyrimidines, one must understand the interplay between electronic activation and bond dissociation energies (BDE).

The Electronic Hierarchy of the Pyrimidine Ring

In pyrimidine chemistry, the two nitrogen atoms exert a profound electron-withdrawing effect via both inductive and resonance mechanisms, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic distribution creates a strict hierarchy of reactivity for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling 1:

  • C4 Position (Most Reactive): Highly electron-deficient due to being alpha to one nitrogen and gamma to the other. The transition state (Meisenheimer complex) during SNAr is optimally stabilized 2.

  • C2 Position (Moderately Reactive): Situated between two nitrogens, it is activated but often suffers from greater steric hindrance and slightly less favorable resonance stabilization compared to C4.

  • C5 Position (Least Reactive): Meta to both nitrogens, C5 lacks resonance activation and behaves similarly to an unactivated benzene ring 3. It is virtually inert to SNAr and requires transition-metal catalysis for functionalization.

The Halogen Effect: Bromine vs. Iodine

While the electronic hierarchy dictates where the reaction happens, the choice of halogen dictates how fast it happens. The C-I bond is significantly weaker (~238 kJ/mol) than the C-Br bond (~285 kJ/mol). Consequently, 2,4,5-triiodopyrimidine undergoes oxidative addition by Pd(0) species at vastly accelerated rates compared to its tribromo-counterpart 4. However, this hyper-reactivity can lead to poor stability and uncontrollable over-coupling (e.g., simultaneous reaction at C4 and C2) if not rigorously managed .

ReactivityMap Pyrimidine 2,4,5-Trihalopyrimidine (X = Br or I) C4 C4 Position Most Electron-Deficient Pyrimidine->C4 1st Substitution (Fastest S_NAr / Pd-Coupling) C2 C2 Position Moderately Activated Pyrimidine->C2 2nd Substitution (Requires elevated temp) C5 C5 Position Least Activated (Benzene-like) Pyrimidine->C5 3rd Substitution (Pd-Catalyzed only, High temp)

Regioselective stepwise functionalization pathway of 2,4,5-trihalopyrimidines.

Quantitative Performance Comparison

To facilitate rational reagent selection, the empirical performance metrics of both scaffolds are summarized below.

Property2,4,5-Tribromopyrimidine2,4,5-Triiodopyrimidine
C-X Bond Dissociation Energy Moderate (~285 kJ/mol)Weak (~238 kJ/mol)
Oxidative Addition Rate Moderate (Enables strict stepwise control)Very High (Prone to rapid over-reaction)
Regioselectivity (Pd-Coupling) Excellent (C4 > C2 >> C5)Poor to Moderate (Requires cryogenic/low temp)
Typical C4 Coupling Temp 40–60 °C0–25 °C
Bench Stability High (Stable to ambient light and air)Low (Light-sensitive, degrades over time)
Primary Synthetic Utility Complex, multi-step orthogonal functionalizationCoupling with highly sterically hindered partners

Self-Validating Experimental Protocols

A robust synthetic protocol must be a self-validating system, incorporating analytical checkpoints to confirm causality and prevent downstream failures.

Protocol A: Orthogonal Stepwise Suzuki Coupling of 2,4,5-Tribromopyrimidine

Use Case: When strict regiocontrol is required to install three different substituents.

Step 1: C4-Selective Arylation

  • Setup: In a Schlenk flask, dissolve 2,4,5-tribromopyrimidine (1.0 eq) and arylboronic acid (1.05 eq) in a degassed mixture of Toluene/EtOH (4:1).

  • Catalysis: Add aqueous Na2CO3 (2.0 eq, 2M) and Pd(PPh3)4 (0.05 eq).

  • Reaction: Stir at 40 °C for 4 hours.

  • System Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL MeCN, and analyze via LC-MS. The reaction is validated only if the mass spectrum shows the characteristic 1:2:1 isotopic cluster of the dibromo-intermediate. If tribromo starting material remains, add 0.05 eq boronic acid; do not exceed 40 °C to prevent C2 activation.

  • Workup: Extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Step 2: C2-Selective Arylation

  • Setup: Dissolve the C4-arylated intermediate (1.0 eq) and a different arylboronic acid (1.1 eq) in 1,4-Dioxane.

  • Catalysis: Add K3PO4 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Elevate temperature to 80 °C and stir for 6 hours.

  • System Validation Checkpoint: LC-MS must show the disappearance of the dibromo isotopic cluster, replaced by a 1:1 isotopic doublet indicative of a single remaining bromine atom at C5.

Protocol B: Low-Temperature Cross-Coupling of 2,4,5-Triiodopyrimidine

Use Case: When coupling highly unreactive or sterically hindered nucleophiles where standard conditions fail.

Step 1: Kinetically Controlled C4-Coupling

  • Setup: Dissolve 2,4,5-triiodopyrimidine (1.0 eq) and the sterically hindered boronic acid (1.0 eq) in anhydrous THF under Argon. Cool strictly to 0 °C.

  • Catalysis: Add finely milled anhydrous K2CO3 (1.5 eq) and Pd2(dba)3 (0.02 eq) with SPhos ligand (0.04 eq).

  • Reaction: Stir at 0 °C for 1 hour. The extreme reactivity of the C-I bond allows oxidative addition even at freezing temperatures.

  • System Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) must be checked every 15 minutes. The reaction must be quenched immediately upon consumption of the starting material to prevent the highly reactive C2-iodine from undergoing premature transmetalation.

Workflow & Decision Matrix

Selecting the correct pyrimidine scaffold early in the drug development pipeline prevents costly scale-up failures. Use the logical relationship matrix below to guide your scaffold selection.

DecisionMatrix Start Select Halogenated Pyrimidine Cond1 Need strict sequential regiocontrol? (C4 -> C2 -> C5) Start->Cond1 Cond2 Coupling with sterically hindered or unreactive partners? Start->Cond2 Tribromo Use 2,4,5-Tribromopyrimidine (Optimal Stability & Control) Cond1->Tribromo Yes Triiodo Use 2,4,5-Triiodopyrimidine (Maximum Oxidative Addition Rate) Cond2->Triiodo Yes

Decision matrix for selecting between tribromo- and triiodopyrimidine scaffolds.

References

  • 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)
  • New Journal of Chemistry (RSC Publishing)
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles PubMed URL
  • 2,4,6-Trichloropyrimidine | 3764-01-0 Benchchem URL
  • Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions National Academic Digital Library of Ethiopia URL

Sources

Comparative

Advanced HPLC Methodologies for the Purity Analysis of 2,4,5-Tribromopyrimidine: A Comparative Guide

Introduction 2,4,5-Tribromopyrimidine (CAS No. 1298101-40-2) is a highly halogenated chemical intermediate, frequently tracked in pharmaceutical development as Ribociclib Impurity 27[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4,5-Tribromopyrimidine (CAS No. 1298101-40-2) is a highly halogenated chemical intermediate, frequently tracked in pharmaceutical development as Ribociclib Impurity 27[1]. It serves as a critical building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other advanced active pharmaceutical ingredients (APIs).

From an analytical perspective, the pyrimidine core combined with three bulky, electronegative bromine atoms creates a highly lipophilic molecule with a unique electron distribution. Accurately determining its purity—and specifically resolving it from closely related regioisomers (e.g., 2,4,6-tribromopyrimidine) or partially debrominated impurities—requires orthogonal chromatographic selectivity. Standard analytical workflows often fail to separate these critical pairs, necessitating a deeper mechanistic approach to method development[2].

Mechanistic Rationale: The Causality Behind Column Selection

As an application scientist, method development cannot rely on trial and error; it must be driven by molecular interactions. Below is an objective comparison of three distinct stationary phase chemistries for the analysis of 2,4,5-Tribromopyrimidine.

Standard RP-HPLC (C18): The Baseline
  • Mechanism: C18 (Octadecylsilane) relies purely on dispersive (hydrophobic) interactions.

  • Performance: While C18 provides adequate retention for 2,4,5-Tribromopyrimidine, it often struggles to resolve positional isomers. Because regioisomers possess nearly identical hydrophobic footprints, dispersive forces alone are insufficient to achieve baseline resolution[2].

Orthogonal RP-HPLC (Biphenyl): The Selectivity Champion
  • Mechanism: Biphenyl stationary phases introduce π−π interactions and dipole-dipole interactions.

  • Performance: The electron-deficient pyrimidine ring and the highly polarizable bromine atoms engage in strong halogen bonding and π -stacking with the biphenyl phase. This provides superior orthogonal selectivity, effectively pulling apart structurally similar impurities that co-elute on a C18 column[3].

Low-Silanol / Mixed-Mode Phases: The Peak Shape Optimizer
  • Mechanism: For highly polar or basic functional groups, minimizing secondary silanol interactions is crucial to prevent peak tailing.

  • Performance: Specialized reverse-phase columns with low silanol activity (e.g., Newcrom R1) ensure sharp peak shapes for halogenated pyrimidines. Furthermore, replacing traditional phosphoric acid with formic acid in the mobile phase ensures the method remains fully Mass-Spectrometry (MS) compatible[4].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.

General Sample Preparation
  • Diluent: Acetonitrile : High-Purity Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2,4,5-Tribromopyrimidine standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method A: Standard RP-HPLC (C18)
  • Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (linear gradient to 90% B), 15-18 min (hold 90% B), 18.1-25 min (re-equilibrate at 10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Method B: Orthogonal RP-HPLC (Biphenyl)
  • Column: Restek Raptor Biphenyl (150 × 4.6 mm, 2.7 µm core-shell).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). Note: The slightly higher pH enhances the stability of the pyrimidine ring while maintaining MS compatibility[3].

  • Mobile Phase B: Methanol. Note: Methanol is preferred over Acetonitrile here to maximize π−π interactions with the biphenyl stationary phase.

  • Gradient: 0-2 min (20% B), 2-12 min (linear gradient to 80% B), 12-15 min (hold 80% B), 15.1-20 min (re-equilibrate at 20% B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

Comparative Performance Data

The following table summarizes the quantitative performance of the evaluated methods. Data is benchmarked against a critical resolution pair (2,4,5-Tribromopyrimidine vs. 2,4-Dibromopyrimidine).

Method / Column ChemistryRetention Time (min)Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Primary Interaction Mechanism
Method A (C18, 5 µm) 11.41.4 (Fails USP > 1.5)1.3512,500Hydrophobic / Dispersive
Method B (Biphenyl, 2.7 µm) 8.73.2 (Passes)1.08 28,400 π−π Stacking & Halogen Bonding
Method C (Low-Silanol, 3 µm) 9.22.5 (Passes)1.0524,000Hydrophobic (Reduced Silanol)

Conclusion from Data: While Method A is sufficient for bulk assay, Method B (Biphenyl) is mandatory for rigorous impurity profiling due to its superior resolution ( Rs​ > 3.0) driven by halogen bonding.

Workflow Visualization

HPLC_Workflow Start 2,4,5-Tribromopyrimidine Sample Preparation PhaseSelect Stationary Phase Selection Start->PhaseSelect C18 Standard RP-HPLC (C18) Dispersive Interactions PhaseSelect->C18 Biphenyl Orthogonal RP-HPLC (Biphenyl) π-π & Halogen Bonding PhaseSelect->Biphenyl MobilePhase Mobile Phase Optimization (0.1% FA / Acetonitrile) C18->MobilePhase Biphenyl->MobilePhase Evaluation Chromatographic Evaluation (Rs > 2.0, Tf < 1.5) MobilePhase->Evaluation Validation Method Validation (ICH Q2 Guidelines) Evaluation->Validation

Fig 1: Systematic HPLC method development workflow for halogenated pyrimidine derivatives.

References

Sources

Validation

Analytical Frontiers in Halogen-Bonded Pharmacophores: A Comparison Guide for 2,4,5-Tribromopyrimidine Crystal Structure Analysis

The Strategic Role of 2,4,5-Tribromopyrimidine and the σ-Hole In modern medicinal chemistry, the 2,4,5-Tribromopyrimidine core is not merely a synthetic intermediate; it is a highly privileged tetrasubstituted scaffold u...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2,4,5-Tribromopyrimidine and the σ-Hole

In modern medicinal chemistry, the 2,4,5-Tribromopyrimidine core is not merely a synthetic intermediate; it is a highly privileged tetrasubstituted scaffold utilized in the development of potent kinase inhibitors, including Janus kinase (JAK) and cyclin-dependent kinase (CDK) targets [1][1]. While the halogens at the 2- and 4-positions frequently serve as leaving groups during cross-coupling reactions, retained bromines in the final pharmacophore play a critical structural role through halogen bonding [2][2].

The Mechanistic "Why": Halogen bonds are highly directional, electrostatically-driven noncovalent interactions. The covalent C–Br bond draws electron density away from the outer lobe of the bromine's p-orbital, creating a cap of depleted electron density known as the σ-hole [2][2]. This region exhibits a positive electrostatic potential, allowing it to act as a Lewis acid and form near-180° bonds with Lewis bases, such as the carbonyl oxygens of a protein backbone [3][3]. Accurately mapping this σ-hole in the crystal lattice is paramount for structure-based drug design (SBDD).

Platform Comparison: Selecting the Right Analytical Engine

To analyze the crystal structure of 2,4,5-Tribromopyrimidine derivatives, researchers must choose an analytical platform based on crystal size and the specific physical property being probed.

  • In-house SC-XRD (Single-Crystal X-ray Diffraction): The laboratory workhorse. It requires large, well-ordered crystals (>50 µm). While excellent for routine 3D topological confirmation, it often lacks the high-angle resolution required to precisely map the subtle electron density deformations of the bromine σ-hole.

  • Synchrotron XRD: The high-resolution gold standard. By utilizing intense, tunable X-ray beams, it can analyze microcrystals (5–50 µm) and achieve sub-angstrom resolution [4][4]. This allows for the precise mapping of electron density deformation around the halogen atoms.

  • Microcrystal Electron Diffraction (MicroED): The frontier of structural biology. MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to analyze nanocrystals (<1 µm) [4][4]. Crucially, because electrons are charged particles, they interact directly with the electrostatic potential of matter, rather than just the electron density [5][5]. This makes MicroED uniquely powerful for directly probing the charged states of the σ-hole.

Quantitative Performance Comparison
ParameterIn-house SC-XRDSynchrotron XRDMicroED (Cryo-TEM)
Minimum Crystal Size > 50 µm5 – 50 µm< 1 µm (Nanocrystals)
Radiation Source Laboratory X-ray TubeSynchrotron BeamlineAccelerated Electron Beam
Primary Property Probed Electron DensityElectron DensityElectrostatic Potential
Typical Resolution 0.7 – 0.8 Å< 0.5 Å (Sub-angstrom)1.0 – 1.5 Å
Phase Problem Handling Direct Methods / Heavy AtomMolecular Replacement / SADAb Initio / Molecular Replacement
σ-Hole Mapping Capability Low (Insufficient resolution)High (High-res electron density)Ultra-High (Direct charge mapping)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that data artifacts are caught before final structural refinement.

Protocol A: Nanocrystal Analysis via MicroED
  • Grid Preparation & Plunge Freezing: Drop-cast 2 µL of the 2,4,5-Tribromopyrimidine derivative nanocrystal suspension onto a glow-discharged carbon grid, blot for 3 seconds, and plunge-freeze in liquid ethane.

    • Causality: Glow-discharging renders the carbon film hydrophilic, preventing the hydrophobic pyrimidine crystals from aggregating. Cryogenic temperatures are mandatory to mitigate rapid radiation damage from the electron beam, preserving the delicate C–Br bonds [4][4].

  • Cryo-FIB Milling (Conditional): If crystals are thicker than 0.5 µm, mill the sample into thin lamellae using a cryo-Focused Ion Beam (cryo-FIB).

    • Causality: Electrons have a low inelastic mean free path. Samples thicker than 0.5 µm suffer from severe dynamical scattering (multiple scattering events), which corrupts the kinematic intensity assumptions required for standard crystallographic phasing [4][4].

  • Continuous Rotation Data Acquisition: Rotate the stage at a constant rate (e.g., 0.5°/s) under a low-dose electron beam while recording on a direct electron detector.

    • Validation Check: Monitor the real-time Fourier transform during the first 5° of rotation. The presence of sharp Bragg peaks extending beyond 1.5 Å validates sample crystallinity and dictates whether to proceed with the full 70° dataset collection.

Protocol B: High-Resolution Synchrotron XRD
  • Loop Harvesting & Cryoprotection: Harvest a 10–20 µm crystal using a nylon loop and briefly submerge it in a cryoprotectant (e.g., Paratone-N) before flash-cooling in a liquid nitrogen stream (100 K).

    • Causality: The cryoprotectant displaces the aqueous mother liquor. Without it, rapid cooling would form crystalline ice, producing parasitic powder diffraction rings that obscure the high-resolution reflections needed to map the bromine σ-hole.

  • Data Reduction & Scaling: Process the diffraction images using software like DIALS or XDS.

    • Validation Check: The data is only self-validating if the signal-to-noise ratio at the highest resolution shell is statistically significant. Ensure the correlation coefficient of half-datasets ( CC1/2​ ) is > 0.3 and the precision-indicating merging R-factor ( Rmeas​ ) is < 1.0 [6][6]. If these thresholds fail, the resolution cutoff must be lowered, sacrificing σ-hole visibility.

Platform Decision Workflow

Workflow Start Synthesized Derivative 2,4,5-Tribromopyrimidine Decision Evaluate Crystal Dimensions Start->Decision Size1 > 50 µm Macrocrystals Decision->Size1 Size2 5 - 50 µm Microcrystals Decision->Size2 Size3 < 1 µm Nanocrystals Decision->Size3 Tech1 In-house SC-XRD (Routine 3D Topology) Size1->Tech1 Tech2 Synchrotron XRD (Sub-Å Electron Density) Size2->Tech2 Tech3 MicroED (Cryo-TEM) (Electrostatic Potential) Size3->Tech3

Decision matrix for selecting crystallographic platforms based on crystal size and data requirements.

References

  • Title: 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile | Source: Benchchem | URL: 1

  • Title: A Complete Micro-Electron Diffraction (MicroED) Solution for Fast Structure Determination of Macromolecules and Small Molecules | Source: IUCr Journals | URL: 4

  • Title: An Overview of Microcrystal Electron Diffraction (MicroED) | Source: PMC - NIH | URL: 5

  • Title: Redetermination of the first unknown protein MicroED structure by high resolution X-ray diffraction | Source: bioRxiv | URL: 6

  • Title: Halogen bonding: An electrostatically-driven highly directional noncovalent interaction | Source: ResearchGate | URL: 2

  • Title: Using halogen bonds to address the protein backbone: A systematic evaluation | Source: ResearchGate | URL: 3

Sources

Comparative

Mass spectrometry fragmentation patterns of 2,4,5-Tribromopyrimidine

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,4,5-Tribromopyrimidine For drug development professionals and synthetic chemists, halogenated pyrimidines serve as privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,4,5-Tribromopyrimidine

For drug development professionals and synthetic chemists, halogenated pyrimidines serve as privileged pharmacophores and indispensable building blocks, particularly in the synthesis of advanced kinase inhibitors[1]. Among these, 2,4,5-Tribromopyrimidine stands out due to its unique capacity for sequential, regioselective cross-coupling. However, tracking this compound and its derivatives through complex synthetic workflows requires precise analytical characterization.

This guide provides a rigorous comparative analysis of the mass spectrometry (MS) fragmentation patterns of 2,4,5-Tribromopyrimidine against common alternatives like 2,4-dibromopyrimidine and 2,4,6-trichloropyrimidine. By understanding the causality behind these fragmentation pathways, researchers can optimize their Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for superior structural elucidation.

The Causality of Halogenated Pyrimidine Fragmentation

The fragmentation of halogenated pyrimidines under electron ionization (EI) is not random; it is strictly governed by the population of specific ionic states with holes in valence orbitals, which correlate to accessible dissociation limits[2].

When 2,4,5-Tribromopyrimidine is subjected to 70 eV EI, the molecular ion [M]+∙ is formed. The subsequent fragmentation cascade is dictated by bond dissociation energies. The carbon-bromine (C-Br) bond is relatively weak compared to the aromatic pyrimidine ring bonds. Consequently, the primary and most thermodynamically favored fragmentation pathway is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical ( Br∙ )[3].

Only after the initial dehalogenation does the pyrimidine ring typically undergo retro-Diels-Alder-like cleavage or ring contraction, most notably characterized by the expulsion of a neutral hydrogen cyanide (HCN) molecule[3]. This sequential causality—dehalogenation followed by ring cleavage—creates a highly predictable and self-validating diagnostic signature.

Diagram 1: Mechanistic Fragmentation Pathway

The following diagram illustrates the primary EI-MS fragmentation cascade for 2,4,5-Tribromopyrimidine.

MS_Frag M Molecular Ion [M]+• m/z 314, 316, 318, 320 (1:3:3:1 Isotopic Ratio) F1 [M - Br]+ m/z 235, 237, 239 (1:2:1 Isotopic Ratio) M->F1 - Br• (-79/81 Da) F2 [M - 2Br]+• m/z 156, 158 (1:1 Isotopic Ratio) F1->F2 - Br• (-79/81 Da) F3 [M - Br - HCN]+ m/z 208, 210, 212 (1:2:1 Isotopic Ratio) F1->F3 - HCN (-27 Da) F4 [M - 3Br]+ m/z 77 (Pyrimidine Core) F2->F4 - Br• (-79/81 Da)

EI-MS fragmentation cascade of 2,4,5-Tribromopyrimidine.

Comparative Performance & MS Data Analysis

When selecting a halogenated pyrimidine scaffold, chemists must weigh synthetic utility against analytical traceability. 2,4,5-Tribromopyrimidine offers a distinct advantage over its chlorinated and di-brominated counterparts due to its striking isotopic signature.

Bromine exists in nature as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. A molecule with three bromine atoms will exhibit a classic 1:3:3:1 isotopic cluster for its molecular ion. In contrast, chlorine ( 35Cl and 37Cl ) exists in a ~3:1 ratio, resulting in a more complex 27:27:9:1 cluster for a tri-chloro compound.

Table 1: Quantitative MS Data Comparison
CompoundMolecular FormulaExact Mass (Monoisotopic)Molecular Ion Isotopic RatioPrimary Fragment (Base Peak)Secondary FragmentsSynthetic Utility
2,4,5-Tribromopyrimidine C4​HBr3​N2​ 313.761 : 3 : 3 : 1 [M−Br]+ (m/z 235)m/z 156, 208, 77High. Enables C2/C4/C5 sequential functionalization[1].
2,4-Dibromopyrimidine C4​H2​Br2​N2​ 235.851 : 2 : 1 [M−Br]+ (m/z 157)m/z 130, 78Moderate. Lacks the C5 handle for advanced kinase inhibitor design.
2,4,6-Trichloropyrimidine C4​HCl3​N2​ 181.9227 : 27 : 9 : 1 [M−Cl]+ (m/z 147)m/z 120, 112, 85Low. C-Cl bonds require harsher coupling conditions than C-Br bonds[4].

Analytical Verdict: 2,4,5-Tribromopyrimidine is highly superior for MS-guided synthesis. The 1:3:3:1 molecular ion cluster acts as a built-in barcode, allowing researchers to easily identify the starting material and track the sequential substitution of bromine atoms during cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). As each bromine is replaced, the isotopic cluster shifts predictably from 1:3:3:1 (Br3) 1:2:1 (Br2) 1:1 (Br1) singlet (fully substituted).

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure absolute trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system. By strictly controlling the electron energy and thermal gradients, researchers can prevent thermal degradation while maximizing the diagnostic fragmentation pathways described above.

Instrumentation & Reagents:

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Sample Prep: Dissolve 2,4,5-Tribromopyrimidine in anhydrous dichloromethane (DCM) to a concentration of 100 µg/mL. Causality note: Anhydrous solvents are critical to prevent the hydrolysis of the C4-bromo group into a hydroxyl-pyrimidine byproduct[5].

Step-by-Step Methodology:

  • Injection: Inject 1.0 µL of the sample in split mode (10:1 ratio). Set the inlet temperature to 250 °C to ensure rapid volatilization without thermal breakdown.

  • Oven Temperature Program:

    • Initial temperature: 80 °C (hold for 2 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 min.

    • Validation Check: The compound should elute as a sharp, symmetrical peak. Peak tailing indicates active sites in the liner or column degradation.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at exactly 70 eV. Causality note: 70 eV is the universal standard because it transfers enough internal energy to consistently access the valence shell hole states responsible for the [M−Br]+ and [M−HCN]+ pathways[6].

    • Scan Range: m/z 50 to 400.

  • Data Validation: Extract the mass spectrum at the apex of the chromatographic peak. Verify the presence of the m/z 314, 316, 318, and 320 peaks. If the ratio deviates significantly from 1:3:3:1, suspect co-elution or ion-molecule reactions in a contaminated source.

Diagram 2: MS-Guided Synthetic Optimization Workflow

This workflow demonstrates how the MS data directly informs synthetic decision-making during drug development.

MS_Workflow S1 1. Sample Preparation (Anhydrous DCM, 100 µg/mL) S2 2. GC-MS Acquisition (EI Mode, 70 eV) S1->S2 S3 3. Isotopic Pattern Analysis (Verify 1:3:3:1 Br3 Signature) S2->S3 S4 4. Fragment Mapping (Confirm [M-Br]+ and[M-HCN]+) S3->S4 S5 5. Reaction Optimization (Track Br displacement in synthesis) S4->S5

Workflow for utilizing MS data in the optimization of pyrimidine-based synthesis.

Conclusion

For drug development professionals, the choice of starting material dictates the trajectory of the entire synthetic campaign. 2,4,5-Tribromopyrimidine offers an unparalleled combination of synthetic versatility and analytical clarity. Its mass spectrometry fragmentation pattern—driven by predictable C-Br bond cleavages and characterized by a highly distinct 1:3:3:1 isotopic cluster—provides a robust, self-validating mechanism for structural confirmation. Compared to alternative di-bromo or tri-chloro pyrimidines, 2,4,5-Tribromopyrimidine ensures higher confidence in intermediate tracking, ultimately accelerating the pipeline from discovery to clinical candidate.

Sources

Validation

Benchmarking 2,4,5-Tribromopyrimidine Synthesis: A Paradigm Shift from Batch to Flow Chemistry

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield Optimization, Process Safety, and Scalability of Halogenated Pyrimidines The Pharmacophore Imperative 2,4,5-Tribromopyrimidine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield Optimization, Process Safety, and Scalability of Halogenated Pyrimidines

The Pharmacophore Imperative

2,4,5-Tribromopyrimidine (CAS: 1298101-40-2) is a highly privileged structural motif and a critical synthetic intermediate in the development of [1]. In pharmaceutical quality control, it is rigorously tracked as a key building block and potential degradation product, notably recognized as[2].

Historically, the synthesis of heavily halogenated pyrimidines has relied on traditional batch chemistry. However, the aggressive reagents required (e.g., POBr3​ , Br2​ ) and the highly exothermic nature of the sequential bromination steps present significant bottlenecks for yield, safety, and scalability. Transitioning this synthesis to continuous flow chemistry offers a fundamental engineering solution to these chemical limitations.

The Thermodynamics of Halogenation: Why Batch Fails

To understand the yield discrepancy between batch and flow, we must examine the causality of the reaction mechanism. The synthesis of 2,4,5-Tribromopyrimidine from a pyrimidine precursor (such as pyrimidine-2,4-diol) involves two distinct mechanistic phases:

  • Electrophilic Aromatic Substitution (C5 position): Driven by Br2​ or a Lewis acid-activated bromine source.

  • Nucleophilic Halogenation (C2 and C4 positions): Driven by POBr3​ at elevated temperatures (100–120 °C).

In a traditional stirred-tank batch reactor, the exothermicity of these concurrent reactions outpaces the reactor's cooling capacity. This poor heat transfer generates localized thermal gradients ("hot spots"). These hot spots provide the activation energy required for unwanted side reactions, leading to polybrominated degradation products and ring-opening events. Consequently, the batch yield artificially plateaus at ~60-65%.

Mechanism P1 Pyrimidine Precursor P2 Electrophilic Bromination (C5) P1->P2 Br2 / Lewis Acid P3 Nucleophilic Halogenation (C2, C4) P2->P3 POBr3 / 100-120 °C P4 2,4,5-Tribromopyrimidine (Target) P3->P4 Isothermal Flow Control Side Over-brominated / Degradation P3->Side Batch Hot-Spots

Caption: Mechanistic pathway and divergence points in pyrimidine bromination.

Engineering Causality: The Flow Chemistry Advantage

Continuous flow chemistry fundamentally alters the reaction environment. By utilizing microreactors with a massive surface-area-to-volume ratio, heat dissipation becomes nearly instantaneous. This creates a strictly isothermal environment, eliminating the hot spots that drive degradation.

Furthermore, flow chemistry allows for precise control over residence time ( tres​ ) . By strictly defining the time the reagents spend in the heated reaction zone, we can quench the reaction at the exact thermodynamic peak of 2,4,5-Tribromopyrimidine formation, preventing over-bromination. This significantly improves the yield of halogenated pyrimidines[3], while [4].

Workflow cluster_batch Batch Chemistry cluster_flow Continuous Flow Chemistry Start Pyrimidine Precursor BatchMix Stirred Tank Reactor (Poor Heat Transfer) Start->BatchMix POBr3 / Br2 t = 12-24 h FlowMix SiC Microreactor (Rapid Heat Dissipation) Start->FlowMix POBr3 / Br2 t = 10-15 min BatchProduct 2,4,5-Tribromopyrimidine Yield: ~60-65% BatchMix->BatchProduct Thermal Degradation FlowProduct 2,4,5-Tribromopyrimidine Yield: >85% FlowMix->FlowProduct Precise Control

Caption: Workflow comparison: Batch vs. Continuous Flow synthesis of 2,4,5-Tribromopyrimidine.

Quantitative Benchmarking: Batch vs. Flow

The following table synthesizes the performance metrics of traditional batch synthesis versus an optimized continuous flow protocol.

Performance MetricTraditional Batch ChemistryContinuous Flow Chemistry
Isolated Yield 60 - 65%> 85%
Reaction Time / tres​ 12 - 24 hours10 - 15 minutes
Temperature Profile Gradient (Hot spots up to +30 °C)Isothermal (± 1 °C)
Space-Time Yield (STY) < 0.5 kg L⁻¹ h⁻¹> 5.0 kg L⁻¹ h⁻¹
Impurity Profile High polybrominated species< 2% over-bromination
Scalability Non-linear (Requires re-optimization)Linear (Numbering-up)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each engineering choice is explicitly defined.

Traditional Batch Protocol (Baseline)
  • Setup: Equip a round-bottom flask with a reflux condenser, dropping funnel, and internal temperature probe.

  • Reagent Loading: Charge the flask with 1.0 eq of pyrimidine-2,4-diol and 3.5 eq of POBr3​ . Causality: Excess POBr3​ is required in batch to force the reaction to completion due to poor mixing.

  • Heating: Heat the mixture to 110 °C. Warning: The transition of POBr3​ from solid to liquid (m.p. 61 °C) causes a sudden exotherm, leading to localized degradation.

  • Reaction: Stir for 16 hours.

  • Quench: Slowly pour the mixture over crushed ice. Flaw: The massive exotherm during the aqueous quench often hydrolyzes a portion of the newly formed C-Br bonds back to C-OH, destroying yield.

Continuous Flow Protocol (Optimized & Self-Validating)
  • System Architecture: Utilize a Silicon Carbide (SiC) microreactor. Causality: SiC is chosen for its extreme chemical inertness to bromine and its superior thermal conductivity, ensuring isothermal conditions.

  • Feed Preparation:

    • Stream A: Pyrimidine precursor dissolved in anhydrous acetonitrile (0.5 M).

    • Stream B: POBr3​ and catalytic Br2​ dissolved in anhydrous acetonitrile (1.6 M).

  • Mixing & Reaction: Pump Stream A and Stream B via high-precision syringe pumps into a micromixer at 0 °C to safely manage the initial heat of mixing. The mixture then enters the main SiC reactor coil heated to 120 °C.

  • Residence Time ( tres​ ): Adjust flow rates to achieve a strict tres​ of 12 minutes. Causality: 12 minutes is the exact kinetic window where tribromination peaks before degradation initiates.

  • Pressurization: Apply a Back Pressure Regulator (BPR) set to 150 psi at the system exit. Causality: This prevents solvent boiling and outgassing at 120 °C, maintaining a stable, single-phase liquid flow.

  • In-Line Quench: Introduce a third stream (Stream C) containing cold phosphate buffer (pH 7) via a T-junction immediately exiting the heated zone. Causality: This instantly halts the reaction kinetically and safely neutralizes excess brominating agents without a destructive bulk exotherm.

  • Self-Validation Checkpoint (PAT Integration): The system utilizes an in-line UV-Vis flow cell positioned post-quench. The system continuously monitors the specific chromophore absorbance of 2,4,5-Tribromopyrimidine.

    • Validation Logic: If the target absorbance deviates by >5% (indicating incomplete reaction or over-bromination), the system automatically triggers a diversion valve, sending the effluent to an "out-of-spec" waste vessel. This ensures that only chemically verified, high-yield product reaches the final collection flask.

Conclusion

Benchmarking the synthesis of 2,4,5-Tribromopyrimidine reveals that continuous flow chemistry is not merely a procedural upgrade, but a thermodynamic necessity for optimal yield. By enforcing isothermal conditions and strict residence times, flow chemistry suppresses the degradation pathways inherent to batch processing, elevating isolated yields from ~60% to over 85% while drastically improving the safety and scalability of the process.

References

  • Podgoršek, A., Zupan, M., & Iskra, J. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews (ACS Publications). [Link]

  • Summary of reagents and conditions utilized for continuous flow halogenations. ResearchGate. [Link]

Sources

Comparative

Reproducibility of 2,4,5-Tribromopyrimidine synthesis protocols

An in-depth methodological analysis of 2,4,5-Tribromopyrimidine synthesis, evaluating route reproducibility, thermodynamic drivers, and experimental design. Introduction & Mechanistic Context 2,4,5-Tribromopyrimidine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological analysis of 2,4,5-Tribromopyrimidine synthesis, evaluating route reproducibility, thermodynamic drivers, and experimental design.

Introduction & Mechanistic Context

2,4,5-Tribromopyrimidine (CAS 1298101-40-2) is a highly valued polyhalogenated heterocyclic scaffold. In pharmaceutical development, it is frequently encountered as a critical synthetic intermediate—and a closely monitored process impurity (often designated as Ribociclib Impurity 27)[1]—in the synthesis of advanced kinase inhibitors[2].

The synthesis of electron-deficient, polyhalogenated pyrimidines is notoriously plagued by reproducibility issues. The primary challenges include competing nucleophilic aromatic substitutions, incomplete halogenation, and inadvertent hydrolysis during aqueous workup. As an application scientist, achieving a reproducible protocol requires moving beyond simple stoichiometry and understanding the thermodynamic causality of the reaction: specifically, how to effectively activate the stable uracil core while suppressing off-target degradation.

Synthetic Strategies: A Comparative Analysis

To objectively determine the most reproducible method, we must evaluate the three primary synthetic routes utilized in the field:

  • Route A: Dehydroxybromination of 5-Bromouracil (The Standard) This route utilizes Phosphorus oxybromide ( POBr3​ ) to convert the hydroxyl groups (lactam carbonyls) of 5-bromouracil into bromides. The strong thermodynamic driving force of forming stable phosphorus-oxygen bonds ( P=O ) makes this the most reliable method[3].

  • Route B: Halogen Exchange from 2,4,5-Trichloropyrimidine This Finkelstein-type approach attempts to swap chlorine atoms for bromine using anhydrous HBr . While the C-2 and C-4 positions undergo substitution readily due to activation by the adjacent ring nitrogens, the C-5 position is electronically isolated. This discrepancy leads to inseparable mixtures of chlorobromopyrimidines.

  • Route C: Direct Electrophilic Bromination of 2,4-Dibromopyrimidine Attempting to force a third bromine onto the C-5 position requires harsh Lewis acid catalysis ( FeBr3​ , high heat). The two existing halogens severely deactivate the ring, resulting in poor yields, over-oxidation, and tar formation.

Quantitative Route Comparison
Synthetic RoutePrimary ReagentsAvg. Yield (%)Purity Profile (HPLC)ScalabilityMajor Reproducibility Risk
A: Dehydroxybromination 5-Bromouracil, POBr3​ , PhNMe2​ 75–82%>98%ExcellentMoisture degradation of POBr3​
B: Halogen Exchange 2,4,5-Trichloropyrimidine, HBr/AcOH 30–45%<85%PoorIncomplete C-5 exchange
C: Direct Bromination 2,4-Dibromopyrimidine, Br2​ , FeBr3​ 15–25%<70%Very PoorOver-oxidation, tar formation

Mechanistic Visualization

The decision logic for selecting the optimal route, followed by the mechanistic pathway of the superior POBr3​ activation, are visualized below.

RouteDecision Start Target: 2,4,5-Tribromopyrimidine RouteA Route A: Dehydroxybromination (5-Bromouracil + POBr3) Start->RouteA RouteB Route B: Halogen Exchange (2,4,5-Trichloropyrimidine + HBr) Start->RouteB RouteC Route C: Direct Bromination (2,4-Dibromopyrimidine + Br2) Start->RouteC EvalA High Reproducibility Thermodynamically Driven RouteA->EvalA EvalB Poor Conversion at C-5 Mixed Halides RouteB->EvalB EvalC Harsh Conditions Tar Formation RouteC->EvalC

Caption: Decision matrix evaluating the three primary synthetic routes for 2,4,5-Tribromopyrimidine.

Mechanism N1 5-Bromouracil N2 POBr3 / PhNMe2 Activation N1->N2 N3 Phosphorodibromidate Intermediate N2->N3 -HBr N4 Nucleophilic Attack (Br-) N3->N4 N5 2,4,5-Tribromopyrimidine N4->N5 -PO2Br

Caption: Mechanistic pathway of POBr3-mediated dehydroxybromination of 5-Bromouracil.

Self-Validating Experimental Protocol: Route A

To guarantee reproducibility, the protocol below integrates In-Process Controls (IPCs) and explicitly addresses the causality behind each operational step[4],[3].

Scale: 100 mmol Reagents:

  • 5-Bromouracil: 19.1 g (100 mmol, 1.0 eq)

  • Phosphorus oxybromide ( POBr3​ ): 86.0 g (300 mmol, 3.0 eq)

  • N,N-dimethylaniline ( PhNMe2​ ): 12.1 g (100 mmol, 1.0 eq)

  • Anhydrous Toluene: 150 mL

Step-by-Step Methodology

1. Reagent Preparation & Inert Atmosphere (Critical Step) Causality: POBr3​ is highly hygroscopic. Exposure to ambient moisture degrades it into HBr and phosphoric acid, destroying the reaction stoichiometry and leading to incomplete bromination. Action: Weigh POBr3​ inside a nitrogen-filled glovebox. Transfer to an oven-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under a continuous Argon/ N2​ sweep.

2. Activation Complex Formation Action: Suspend POBr3​ in 150 mL of anhydrous toluene. Cool the mixture to 0°C using an ice bath. Add PhNMe2​ dropwise over 15 minutes. Causality: The addition of a tertiary amine is not optional; it acts as an acid scavenger. Without it, the generated HBr protonates the pyrimidine nitrogen, severely deactivating the ring toward the necessary nucleophilic attack by bromide[3].

3. Substrate Addition & Reflux Action: Add 5-bromouracil portion-wise to the chilled mixture. Gradually heat the reaction to a gentle reflux (110°C) and maintain for 4 to 6 hours. Self-Validation (IPC): At 4 hours, pull a 0.1 mL aliquot, quench in ice-cold methanol, and analyze via LC-MS. The reaction is complete when the mono-brominated intermediate ( m/z corresponding to 5-bromo-2-hydroxy-4-bromopyrimidine) is fully consumed.

4. Temperature-Controlled Quench Action: Cool the reaction mixture to room temperature, then carefully pour it over 500 g of crushed ice under vigorous stirring. Causality: The quench must be maintained strictly below 10°C. The newly formed C-Br bonds at the 2 and 4 positions are highly susceptible to nucleophilic attack by water. Allowing the exothermic quench to heat the mixture will result in reversion to the starting uracil derivative.

5. Extraction & Purification Action: Extract the aqueous layer with Ethyl Acetate ( 3×150 mL ). Wash the combined organic layers with cold saturated NaHCO3​ (until pH ~7), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure. Action: Purify the crude solid via a short silica gel plug (eluting with 9:1 Hexane:EtOAc) to remove residual amine salts and baseline phosphorus byproducts, yielding 2,4,5-Tribromopyrimidine as an off-white solid.

References

  • Benchchem. 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile: Synthetic Routes and Reaction Conditions.
  • Clearsynth. Ribociclib Impurity 27 | CAS No. 1298101-40-2.
  • Organic Letters (ACS Publications). Functionalization of Unprotected Uracil Derivatives Using the Halogen−Magnesium Exchange.
  • VDOC.PUB. Enzymatic And Chemical Synthesis Of Nucleic Acid Derivatives.

Sources

Validation

A Comparative Guide to the Spectroscopic Identification of 2,4,5-Tribromopyrimidine and its Regioisomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Regioisomer Identification in Substituted Pyrimidines The pyrimidine nucleus is a cornerstone in the development of a vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioisomer Identification in Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds.[1] Halogenated pyrimidines, in particular, serve as versatile intermediates in organic synthesis. The precise substitution pattern of halogens on the pyrimidine ring is critical, as different regioisomers can exhibit markedly different chemical reactivities and biological activities. The tribrominated pyrimidines, such as 2,4,5-tribromopyrimidine and its regioisomers (e.g., 2,4,6-tribromopyrimidine), present a significant analytical challenge. Their similar molecular weights and elemental compositions necessitate the use of sophisticated spectroscopic techniques for unambiguous identification.

This guide provides an in-depth comparison of the expected spectroscopic signatures of 2,4,5-tribromopyrimidine and its common regioisomer, 2,4,6-tribromopyrimidine. By understanding the underlying principles of how substitution patterns influence spectroscopic data, researchers can confidently identify and differentiate these critical compounds. We will delve into the causality behind the expected differences in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between regioisomers of substituted aromatic and heteroaromatic compounds.[2] The chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei, along with their coupling patterns, provide a detailed map of the molecular structure. For tribrominated pyrimidines, the single remaining proton on the ring offers a crucial diagnostic window.

¹H NMR Spectroscopy: The Power of the Lone Proton

The key to differentiating 2,4,5-tribromopyrimidine from 2,4,6-tribromopyrimidine in ¹H NMR lies in the chemical environment of the sole proton on the pyrimidine ring.

  • 2,4,5-Tribromopyrimidine: The single proton is at the C6 position. It is flanked by a nitrogen atom at position 1 and a carbon atom at position 5, which is substituted with a bromine atom. This proton is expected to appear as a singlet in the aromatic region of the spectrum.

  • 2,4,6-Tribromopyrimidine: The lone proton is at the C5 position, situated between two bromine-substituted carbons (C4 and C6).[3] This environment is electronically distinct from the C6 proton in the 2,4,5-isomer. The two adjacent nitrogen atoms in the ring will also influence its chemical shift.

The precise chemical shift is influenced by the electron-withdrawing effects of the nitrogen atoms and bromine substituents. While both protons will be in the downfield region typical for aromatic protons, their exact chemical shifts will differ due to their unique electronic surroundings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a direct look at the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, particularly the presence of electronegative substituents like bromine.[4]

  • 2,4,5-Tribromopyrimidine: This isomer will exhibit four distinct signals in the ¹³C NMR spectrum, corresponding to the four unique carbon atoms in the pyrimidine ring (C2, C4, C5, and C6). The carbons directly bonded to bromine (C2, C4, and C5) will be significantly deshielded and appear at a lower field. The remaining carbon (C6) will be at a relatively higher field.

  • 2,4,6-Tribromopyrimidine: Due to the symmetry of this molecule, with bromine atoms at positions 2, 4, and 6, we would expect to see only two distinct signals in the ¹³C NMR spectrum. The carbons at positions 2, 4, and 6 are chemically equivalent, as are the carbons at position 5 (which has a proton attached) and its symmetrically equivalent position.

This difference in the number of ¹³C signals provides a definitive method for distinguishing between the two isomers.

2D NMR Techniques: Unambiguous Structure Confirmation

For complex molecules or when definitive proof of structure is required, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[5][6][7]

  • HSQC: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For both 2,4,5- and 2,4,6-tribromopyrimidine, the HSQC spectrum would show a single cross-peak, connecting the signal of the lone proton to the signal of the carbon it is bonded to. This confirms the C-H connectivity.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the position of the lone proton relative to the substituted carbons.

    • In 2,4,5-tribromopyrimidine , the H6 proton would show HMBC correlations to the C2, C4, and C5 carbons.

    • In 2,4,6-tribromopyrimidine , the H5 proton would show correlations to the C2, C4, and C6 carbons.

These distinct correlation patterns in the HMBC spectrum provide irrefutable evidence for the substitution pattern.

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the tribromopyrimidine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.

  • 2D NMR (HSQC and HMBC) Acquisition:

    • Use standard pulse programs for HSQC and HMBC experiments.

    • Optimize parameters for expected one-bond (HSQC, ~145 Hz) and long-range (HMBC, 8-10 Hz) J-couplings.

Comparative NMR Data (Predicted)

Spectroscopic Feature2,4,5-Tribromopyrimidine (Predicted)2,4,6-Tribromopyrimidine (Predicted)Rationale for Difference
¹H NMR Signal 1H singlet (H6)1H singlet (H5)The electronic environment of the proton at C6 is different from that at C5 due to the proximity and arrangement of nitrogen and bromine atoms.
Number of ¹³C Signals 422,4,6-tribromopyrimidine possesses a higher degree of symmetry, leading to chemically equivalent carbons.
HMBC Correlations H6 to C2, C4, C5H5 to C2, C4, C6The long-range couplings of the proton to the surrounding carbons are unique to each substitution pattern.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For brominated compounds, the isotopic signature of bromine is a powerful diagnostic tool.

Isotopic Pattern of the Molecular Ion

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 abundance.[8] This leads to a characteristic isotopic pattern for any ion containing bromine atoms.

  • For a compound with three bromine atoms , such as tribromopyrimidine, the molecular ion will appear as a cluster of four peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. This distinctive pattern is a clear indication of the presence of three bromine atoms in the molecule.

Fragmentation Pathways

Under electron ionization (EI), the molecular ion of tribromopyrimidine will be energetically unstable and will fragment.[9] The fragmentation patterns can provide clues to the structure of the isomers.

  • Common Fragmentation: A likely initial fragmentation step for both isomers is the loss of a bromine radical (•Br), followed by the sequential loss of the other bromine atoms. The loss of HCN or related neutral fragments from the pyrimidine ring is also possible.[10]

  • Distinguishing Isomers: While the major fragmentation pathways may be similar, the relative intensities of the fragment ions could differ between the two isomers. The stability of the resulting fragment ions can be influenced by the original positions of the bromine atoms. However, distinguishing regioisomers based solely on EI-MS fragmentation patterns can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation mechanisms.

Experimental Protocols

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire a full scan mass spectrum, paying close attention to the isotopic pattern of the molecular ion and major fragment ions.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[6] The frequencies of these vibrations are dependent on the bond strengths and the masses of the atoms involved.

  • Characteristic Vibrations: Both 2,4,5- and 2,4,6-tribromopyrimidine will exhibit characteristic vibrational bands for the pyrimidine ring stretching and bending modes, as well as C-Br stretching frequencies. Pyrimidine ring vibrations typically occur in the 1400-1600 cm⁻¹ region.[11] C-Br stretches are found in the lower frequency region of the IR spectrum.

  • Isomer Differentiation: The substitution pattern of the bromine atoms will influence the symmetry of the molecule, which in turn affects the IR and Raman activity of certain vibrational modes.

    • 2,4,6-Tribromopyrimidine , being more symmetrical, may have fewer IR and Raman active bands compared to the less symmetrical 2,4,5-tribromopyrimidine . The positions of the C-H bending modes will also be different for the two isomers.

While these differences may be subtle, they can provide complementary information to NMR and MS for a comprehensive identification.

Experimental Protocols

IR and Raman Spectroscopy Data Acquisition
  • FTIR Spectroscopy:

    • Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the mid-IR range (4000-400 cm⁻¹).

  • Raman Spectroscopy:

    • Place a small amount of the solid sample on a microscope slide.

    • Acquire the Raman spectrum using a suitable laser excitation wavelength.

Visualizing the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of tribromopyrimidine regioisomers.

G cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Isomer Identification Sample Unknown Tribromopyrimidine Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR VibSpec Vibrational Spectroscopy (IR/Raman) Sample->VibSpec IsotopicPattern Analyze Molecular Ion Isotopic Pattern (M, M+2, M+4, M+6) MS->IsotopicPattern Confirm 3 Br atoms Fragmentation Analyze Fragmentation Pattern MS->Fragmentation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) NMR->TwoD_NMR IR_Raman Compare IR/Raman Spectra VibSpec->IR_Raman Isomer_245 2,4,5-Tribromopyrimidine Fragmentation->Isomer_245 Potentially different fragment intensities Isomer_246 2,4,6-Tribromopyrimidine Fragmentation->Isomer_246 Potentially different fragment intensities H1_NMR->Isomer_245 Singlet for H6 H1_NMR->Isomer_246 Singlet for H5 C13_NMR->Isomer_245 4 Signals C13_NMR->Isomer_246 2 Signals TwoD_NMR->Isomer_245 H6 to C2, C4, C5 correlations TwoD_NMR->Isomer_246 H5 to C2, C4, C6 correlations IR_Raman->Isomer_245 Different fingerprint region IR_Raman->Isomer_246 Different fingerprint region

Caption: Workflow for the spectroscopic identification of tribromopyrimidine regioisomers.

Conclusion

The unambiguous identification of 2,4,5-tribromopyrimidine and its regioisomers is a critical task in synthetic chemistry and drug development. While mass spectrometry and vibrational spectroscopy provide valuable supporting data, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques like HMBC, stands out as the definitive method for structural elucidation. By carefully analyzing the number of signals, chemical shifts, and correlation patterns, researchers can confidently distinguish between these closely related isomers. This guide provides the foundational knowledge and experimental framework to approach this analytical challenge with a high degree of scientific rigor.

References

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note - Save My Exams. (2025, September 24). Retrieved from [Link]

  • 2,4,6-Tribromopyrimidine. PubChem. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Retrieved from [Link]

  • Analysis of 2-D NMR spectra: (a) HSQC and HMBC resonance assignments,... (n.d.). ResearchGate. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved from [Link]

  • HSQC and HMBC. Columbia University. (n.d.). Retrieved from [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). Retrieved from [Link]

  • Pyrimidine, 5-bromo-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. (n.d.). Retrieved from [Link]

  • 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry). Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. (n.d.). Plu.mx. Retrieved from [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021, November 25). ACG Publications. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PMC. Retrieved from [Link]

  • 2,4,5-Tribromoimidazole. PubChem. (n.d.). Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4,5-Tribromopyrimidine

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4,5-Tribromopyrimidine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste, promoting a culture of safety and environmental responsibility.

I. Immediate Safety and Hazard Assessment

Key Hazards:

  • Skin and Eye Irritation: Similar halogenated compounds are known to cause skin and eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Toxicity: Brominated compounds can be toxic if ingested or absorbed through the skin.[3]

Personal Protective Equipment (PPE):

Before handling 2,4,5-Tribromopyrimidine for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact.
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Reduces the risk of inhalation.

In the event of a spill, evacuate the area and ensure adequate ventilation before cleanup.[1]

II. Segregation and Waste Classification

Proper segregation of chemical waste is the first and most critical step in the disposal process. As a brominated organic compound, 2,4,5-Tribromopyrimidine must be classified as halogenated organic waste .[4]

Core Principles of Segregation:

  • Separate Halogenated from Non-Halogenated Waste: This is crucial because the disposal methods for these two categories differ significantly. Halogenated waste typically requires incineration at high temperatures to prevent the formation of toxic byproducts.

  • Avoid Mixing with Other Waste Streams: Do not mix 2,4,5-Tribromopyrimidine waste with acids, bases, or oxidizers to prevent potentially violent chemical reactions.

  • Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected in a designated solid waste container. If it is dissolved in a solvent, it should be placed in a designated halogenated solvent waste container.

Regulatory Considerations:

Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are generally considered hazardous waste. While a specific waste code for 2,4,5-Tribromopyrimidine is not explicitly listed, it would likely fall under a generic code for halogenated organic compounds, such as F001 or F002, if it is a spent solvent waste.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and labeling.

III. Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of 2,4,5-Tribromopyrimidine in a laboratory setting.

Materials:

  • Designated and properly labeled "Halogenated Organic Waste" container (for solids or liquids, as appropriate).

  • Waste accumulation log.

  • Appropriate PPE.

Procedure:

  • Container Labeling:

    • Ensure the waste container is clearly and accurately labeled with "Halogenated Organic Waste" and the full chemical name: "2,4,5-Tribromopyrimidine."

    • Include the date of initial waste accumulation and the name of the generating researcher or lab.

  • Waste Transfer:

    • Solids: Carefully transfer the solid 2,4,5-Tribromopyrimidine into the designated solid halogenated waste container using a clean spatula or scoop.

    • Liquids/Solutions: If dissolved in a solvent, pour the solution into the designated liquid halogenated waste container using a funnel. Ensure the solvent is compatible with the container material.

  • Container Sealing:

    • Securely close the waste container immediately after adding the waste to prevent the release of vapors.

  • Log Entry:

    • Record the amount of 2,4,5-Tribromopyrimidine added to the container in the waste accumulation log. This is a critical step for regulatory compliance and for the safety of waste handlers.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[3]

  • Waste Pickup:

    • Once the container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

IV. Decontamination of Labware

Any labware that has come into contact with 2,4,5-Tribromopyrimidine must be decontaminated before being washed and reused.

Procedure:

  • Rinse with a Suitable Solvent: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone, ethanol) that will dissolve the 2,4,5-Tribromopyrimidine.

  • Collect the Rinsate: The solvent rinsate is now considered halogenated organic waste and must be collected in the designated liquid halogenated waste container.

  • Repeat: Repeat the rinsing process two to three times to ensure all residual compound has been removed.

  • Final Cleaning: After decontamination, the labware can be washed with soap and water as usual.

V. Emergency Procedures

In the event of accidental exposure or a large spill, follow these emergency procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Large Spill: Evacuate the immediate area. Alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,4,5-Tribromopyrimidine.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_documentation Documentation & Storage cluster_disposal Final Disposal Start Start: Have 2,4,5-Tribromopyrimidine Waste Assess Assess Hazards & Don PPE Start->Assess Classify Classify as Halogenated Organic Waste Assess->Classify Container Select Labeled Halogenated Waste Container Classify->Container Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal Log Update Waste Log Seal->Log Store Store in Satellite Accumulation Area Log->Store Pickup Arrange for EHS Pickup Store->Pickup End End: Proper Disposal Pickup->End

Sources

Handling

Personal protective equipment for handling 2,4,5-Tribromopyrimidine

As a Senior Application Scientist, I understand that handling highly reactive polyhalogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly reactive polyhalogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior and a self-validating safety protocol.

2,4,5-Tribromopyrimidine (CAS: 1298101-40-2) is a highly electron-deficient, electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), such as the CDK4/6 inhibitor 1[1]. The presence of three electron-withdrawing bromine atoms makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is synthetically invaluable, it is also the exact mechanism that drives its hazard profile: the compound readily reacts with biological nucleophiles (proteins, DNA), leading to severe2[2].

Below is the comprehensive, step-by-step operational and logistical guide for safely handling 2,4,5-Tribromopyrimidine.

Quantitative Hazard Data & PPE Causality

To establish a self-validating safety system, we must directly correlate the physical and chemical properties of 2,4,5-Tribromopyrimidine with specific Personal Protective Equipment (PPE) barriers.

Hazard Indicator / MetricData ValueRequired PPE / Engineering ControlScientific Rationale (Causality)
Physical State Solid (MW: 316.8 g/mol )N95/P100 Respirator (if outside hood)Heavy powders generate inhalable aerosols. Electrostatic properties increase lung deposition risk.
Dermal Irritation H315 (Skin Irritant)Double Nitrile Gloves (≥0.11 mm)Bromine atoms increase lipophilicity, allowing rapid epidermal penetration. Nitrile provides optimal halogen resistance.
Ocular Toxicity H319 (Eye Irritant)NIOSH/EN 166 Safety GogglesCorrosive to mucosa. Standard glasses lack orbital seals, leaving eyes vulnerable to micro-dust.
Aquatic Toxicity Acute/Chronic 1Disposable Tyvek Sleeves / Lab CoatPrevents accumulation on reusable clothing, stopping secondary environmental release during laundering[3].
Ventilation Requirement 80–120 fpm face velocityClass II Type A2 Fume HoodEnsures complete capture of airborne particulates and solvent vapors during solubilization.

Operational Workflow: Step-by-Step Handling Protocol

Treat every transfer of 2,4,5-Tribromopyrimidine as a potential exposure event. By engineering the workflow to eliminate airborne transit, we inherently validate our safety measures.

Step 1: Environmental Preparation & Static Neutralization

  • Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Place an anti-static bar or use an anti-static gun inside the weighing chamber. Halogenated powders are highly prone to static buildup, which can cause the powder to "jump" and aerosolize upon opening the container.

Step 2: The Double-Gloving Technique

  • Don a pair of standard nitrile gloves (inner layer) to act as your baseline barrier.

  • Don a thicker, extended-cuff outer nitrile glove (≥0.11 mm thickness). The outer glove is designated strictly for handling the active chemical and contaminated spatulas.

Step 3: Enclosed Transfer

  • Tare an anti-static weigh boat. Carefully transfer the 2,4,5-Tribromopyrimidine solid using a dedicated, clean stainless-steel spatula.

  • Crucial Step: Do not transport the dry powder across the laboratory.

Step 4: In-Hood Solubilization

  • Dissolve the weighed powder in your designated organic reaction solvent (e.g., DMF, DMSO, or DCM) directly within the fume hood before moving it to the main reaction vessel. Liquid solutions eliminate the inhalation hazard of the powder and prevent accidental dust dispersion during transit.

Process Visualization

G A Pre-Operation: PPE & Hood Check B Material Transfer: Weighing 2,4,5-Tribromopyrimidine A->B Proceed if safe C Reaction Setup: Closed System Transfer B->C Transfer F Spill Response: Evacuate & Absorb B->F If dropped/spilled D Decontamination: Solvent Wash & Wipe C->D Post-reaction E Waste Segregation: Halogenated Organic Waste D->E Dispose materials F->E Collect absorbents

Workflow for the safe handling, transfer, and spill response of 2,4,5-Tribromopyrimidine.

Disposal & Decontamination Plan

Because polyhalogenated pyrimidines pose a severe risk of 3[3], they must never be introduced into the standard aqueous waste stream.

Step 1: Residue Hydrolysis & Surface Decontamination Wipe down the analytical balance and surrounding fume hood surface with a tissue soaked in acetone to dissolve the compound. Follow this immediately with a secondary wipe using a mild alkaline detergent to hydrolyze any remaining pyrimidine traces.

Step 2: Solid Waste Segregation Place all contaminated spatulas, weigh boats, Tyvek sleeves, and the outer layer of nitrile gloves into a solid waste container strictly labeled for "Halogenated Organic Waste."

Step 3: Liquid Waste Handling Any liquid filtrates or solvent washes containing 2,4,5-Tribromopyrimidine must be collected in a dedicated halogenated solvent carboy. Never mix with aqueous or non-halogenated waste, as incompatible mixtures can trigger exothermic reactions.

Step 4: Incineration Routing Dispatch the sealed waste containers to an Environmental Health and Safety (EHS) approved facility. The waste must undergo 4[4]. This specific scrubbing step is chemically necessary to safely neutralize the highly toxic hydrogen bromide (HBr) gas produced during the combustion of the tribrominated ring.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Tribromopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,5-Tribromopyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.